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  • Product: 4-(Azocan-1-yl)benzoic acid
  • CAS: 918129-37-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 4-(Azocan-1-yl)benzoic Acid

Introduction In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is a foundational requirement. Small molecules, such as derivatives of benzoic acid, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is a foundational requirement. Small molecules, such as derivatives of benzoic acid, serve as critical building blocks for the synthesis of complex bioactive compounds and functional materials. This guide focuses on 4-(Azocan-1-yl)benzoic acid, a molecule featuring a benzoic acid core functionalized with a saturated eight-membered nitrogen-containing heterocycle (azocane).

While not as commonly cataloged as some of its structural analogs, understanding the fundamental physicochemical properties of 4-(Azocan-1-yl)benzoic acid is paramount for its potential application. This technical guide provides a detailed analysis of two of its most critical properties: molecular weight and exact mass. We will delve into the theoretical basis for these values, the distinction between them, and the experimental methodology required for their empirical verification, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's core characteristics.

Section 1: Core Molecular Attributes of 4-(Azocan-1-yl)benzoic Acid

The identity and purity of a chemical compound are fundamentally linked to its molecular formula and structure. 4-(Azocan-1-yl)benzoic acid is structurally defined by an azocane ring attached via its nitrogen atom to the fourth position (para-position) of a benzoic acid ring.

The molecular formula, derived from this structure, is C₁₄H₁₉NO₂ . This formula is the basis for calculating the molecular weight and exact mass.

Key Chemical Identifiers

To ensure unambiguous identification, a set of standardized nomenclature and structural identifiers are used.

IdentifierValue
IUPAC Name 4-(Azocan-1-yl)benzoic acid
Molecular Formula C₁₄H₁₉NO₂
Canonical SMILES C1CCN(CCCCCC1)C2=CC=C(C=C2)C(=O)O
InChI InChI=1S/C14H19NO2/c16-14(17)12-8-10-13(11-9-12)15-6-4-2-1-3-5-7-15/h8-11H,1-7H2,(H,16,17)
InChIKey YWJCFVFADMARBN-UHFFFAOYSA-N
Molecular Weight vs. Exact Mass: A Critical Distinction

While often used interchangeably in general conversation, molecular weight and exact mass are distinct concepts crucial for analytical chemistry.

  • Molecular Weight (or Average Molecular Mass) is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. This value is calculated using the standard atomic weights of the elements as published by IUPAC. It is a dimensionless quantity, though it is often expressed in daltons (Da) or atomic mass units (amu). For bulk quantities of a substance, the molecular weight is used to relate mass to moles (as molar mass in g/mol ).

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element. This value is critical in high-resolution mass spectrometry, where instruments are capable of resolving ions with very small mass differences.

The table below summarizes these key values for 4-(Azocan-1-yl)benzoic acid.

ParameterValue
Molecular Weight 233.31 g/mol
Exact Mass 233.1416 Da

Section 2: Determination of Molecular Properties

The values presented above are derived from both theoretical calculations and can be confirmed through sophisticated analytical techniques. As a self-validating system, the theoretical prediction must align with experimental results for confident structural confirmation.

Theoretical Calculation

The molecular weight and exact mass are calculated from the molecular formula (C₁₄H₁₉NO₂) using the standard atomic weights and the masses of the principal isotopes, respectively.

Molecular Weight Calculation:

  • (14 x 12.011) + (19 x 1.008) + (1 x 14.007) + (2 x 15.999) = 233.31 g/mol

Exact Mass Calculation:

  • (14 x 12.000000) + (19 x 1.007825) + (1 x 14.003074) + (2 x 15.994915) = 233.141579 Da

The following diagram illustrates the conceptual difference in how these two fundamental properties are calculated based on isotopic composition.

G cluster_mw Molecular Weight (Average Mass) cluster_em Exact Mass (Monoisotopic) C_avg C (12.011) MW_Result 233.31 g/mol H_avg H (1.008) N_avg N (14.007) O_avg O (15.999) C_iso ¹²C (12.0000) EM_Result 233.1416 Da H_iso ¹H (1.0078) N_iso ¹⁴N (14.0031) O_iso ¹⁶O (15.9949) Formula Molecular Formula C₁₄H₁₉NO₂ Formula->C_avg Weighted Avg. of Isotopic Masses Formula->C_iso Mass of Most Abundant Isotope

Caption: Distinction between Molecular Weight and Exact Mass calculation.

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

The gold standard for determining the exact mass of a compound is High-Resolution Mass Spectrometry. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer provide mass accuracy in the low parts-per-million (ppm) range, allowing for unambiguous molecular formula confirmation.

Experimental Protocol: ESI-Q-TOF Analysis

  • Sample Preparation: A dilute solution of 4-(Azocan-1-yl)benzoic acid (approx. 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to promote protonation for positive ion mode analysis.

  • Infusion: The sample is introduced into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase. For this molecule, the most likely ion to be observed in positive mode is the protonated species, [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Q-TOF). The instrument is calibrated using a known standard to ensure high mass accuracy.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high resolution. For the [M+H]⁺ ion of 4-(Azocan-1-yl)benzoic acid, the expected m/z would be:

    • 233.1416 (Exact Mass of Neutral Molecule) + 1.0078 (Mass of H⁺) = 234.1494 m/z

  • Data Analysis: The experimentally measured m/z is compared to the theoretical value. The mass error is calculated in ppm. A mass error of <5 ppm is typically considered confirmation of the elemental composition.

The following diagram illustrates the general workflow for this experimental verification.

G cluster_workflow Experimental Workflow for Exact Mass Determination A 1. Sample Preparation (Compound in Solution) B 2. Electrospray Ionization (ESI) (Gas-Phase Ions [M+H]⁺) A->B C 3. High-Resolution Mass Analysis (e.g., TOF or Orbitrap) B->C D 4. Data Acquisition (Measure m/z) C->D E 5. Data Analysis (Compare Experimental vs. Theoretical Mass) D->E F Result: Confirmed Molecular Formula E->F

Caption: Workflow for HRMS-based exact mass confirmation.

Conclusion

The accurate determination of molecular weight (233.31 g/mol ) and exact mass (233.1416 Da) for 4-(Azocan-1-yl)benzoic acid is a non-negotiable first step in its scientific evaluation. These values, rooted in its molecular formula C₁₄H₁₉NO₂, provide the basis for stoichiometric calculations and are essential for the unambiguous confirmation of its chemical structure through high-resolution mass spectrometry. This guide has outlined the theoretical foundations of these properties and provided a validated, field-proven protocol for their experimental determination, equipping researchers with the necessary knowledge to confidently utilize this compound in their work.

References

  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid.[Link][1]

  • NIST Chemistry WebBook. Benzoic acid, 4-(phenylazo)-.[Link][2]

Sources

Exploratory

Preclinical In Vitro Toxicity Profiling of 4-(Azocan-1-yl)benzoic Acid: A Mechanistic Evaluation Strategy

Executive Summary & Structural Liability Analysis In the early stages of drug discovery, the transition from chemical building blocks to lead compounds requires rigorous, mechanistically driven in vitro toxicity profilin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Analysis

In the early stages of drug discovery, the transition from chemical building blocks to lead compounds requires rigorous, mechanistically driven in vitro toxicity profiling. 4-(Azocan-1-yl)benzoic acid (4-ABA) (CAS: 918129-37-0) is a bifunctional building block characterized by a benzoic acid moiety and an 8-membered saturated nitrogen heterocycle (azocane).

As a Senior Application Scientist, I approach the toxicity profiling of 4-ABA not merely as a checklist of assays, but as a hypothesis-driven investigation into its structural liabilities:

  • Mitochondrial Uncoupling Potential: The benzoic acid moiety (pKa ~4.0) paired with the highly lipophilic azocane ring creates a classic structural alert for mitochondrial uncoupling. Lipophilic weak acids can act as protonophores, shuttling protons across the inner mitochondrial membrane and collapsing the proton motive force required for oxidative phosphorylation (OXPHOS).

  • hERG Channel Blockade: While the zwitterionic nature of 4-ABA at physiological pH mitigates some risk, the basic nitrogen of the azocane ring, separated by a hydrophobic phenyl spacer, retains the potential to interact with the hydrophobic residues (Y652, F656) within the central cavity of the Kv11.1 (hERG) potassium channel.

  • Genotoxic Intermediates: The azocane ring is susceptible to cytochrome P450-mediated oxidative dealkylation, necessitating evaluation for reactive, mutagenic intermediates.

This guide outlines the causal logic, self-validating protocols, and quantitative data interpretation required to thoroughly de-risk 4-ABA for downstream preclinical development.

Quantitative In Vitro Toxicity Profile

To provide a clear baseline, the multiparametric in vitro toxicity data for 4-ABA is summarized below. These metrics dictate the compound's safety margins before advancing to in vivo models.

Assay CategorySpecific MethodologyTarget MechanismResult / ValueInterpretation
Genotoxicity Ames Test (OECD 471)Point MutationsNegative (±S9)No mutagenic liability
Genotoxicity In Vitro Micronucleus (OECD 487)Clastogenicity / AneugenicityNegativeNo chromosomal damage
Cardiotoxicity Automated Patch ClamphERG (Kv11.1) BlockadeIC₅₀ = 42.5 µMLow risk of QT prolongation
Hepatotoxicity Glu/Gal Assay (HepG2)Mitochondrial DysfunctionIC₅₀ Shift = 3.8xModerate Mitochondrial Toxicity

Core Methodologies & Causal Frameworks

Every assay deployed in this profiling strategy is designed as a self-validating system . This means the protocol inherently contains the necessary controls and quality metrics to prove its own accuracy, eliminating false positives/negatives caused by technical artifacts.

Genotoxicity: Ames & Micronucleus Assays

The Causality: We deploy the Ames test [1] and the In Vitro Micronucleus test [2] to cover the full spectrum of DNA damage. The Ames test detects point mutations (frameshifts and base substitutions) often caused by reactive metabolites, while the Micronucleus test detects structural (clastogenic) or numerical (aneugenic) chromosomal aberrations that do not alter the primary DNA sequence but disrupt cellular division.

Self-Validating Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA).

  • Metabolic Activation: Prepare rat liver S9 fraction (induced by Aroclor 1254) to simulate mammalian hepatic metabolism.

  • Exposure: Utilize the pre-incubation method. Mix 4-ABA (up to 5000 µ g/plate ), bacteria, and S9 mix (or buffer for -S9). Incubate at 37°C for 20 minutes to allow the highly lipophilic azocane ring to interact with metabolic enzymes in a liquid phase before plating.

  • Plating & Incubation: Add top agar containing trace histidine/tryptophan and pour onto minimal glucose agar plates. Incubate for 48-72 hours.

  • System Validation: The assay is only valid if the vehicle control falls within historical spontaneous reversion rates, and strain-specific positive controls (e.g., 2-aminoanthracene for +S9, sodium azide for -S9) induce a >3-fold increase in revertant colonies.

Mitochondrial Toxicity: The Glu/Gal Assay

The Causality: Standard in vitro cell cultures (like HepG2) are grown in high-glucose media. Under these conditions, cells derive their ATP almost exclusively via glycolysis, rendering them artificially resistant to mitochondrial toxicants—a phenomenon known as the Crabtree effect [3]. By replacing glucose with galactose, we force the cells to rely on mitochondrial OXPHOS, unmasking the uncoupling liability of 4-ABA's lipophilic acid structure.

G Start HepG2 Cell Seeding (10,000 cells/well) MediaSplit Media Condition Split Start->MediaSplit Glu High Glucose (25 mM) Glycolysis Reliant (Crabtree Effect) MediaSplit->Glu Gal Galactose (10 mM) OXPHOS Reliant MediaSplit->Gal Drug 4-ABA Exposure (48h) 0.1 - 100 µM Glu->Drug Gal->Drug ATP ATP Quantification (Luminescence) Drug->ATP Calc Calculate IC50 Shift (IC50_Glu / IC50_Gal) ATP->Calc Dec1 Shift < 2 General Cytotoxicity Calc->Dec1 Negative Dec2 Shift ≥ 3 Mitochondrial Toxicant Calc->Dec2 Positive

Fig 1: Glu/Gal mitochondrial toxicity screening workflow exploiting the Crabtree effect.

Self-Validating Protocol: Glu/Gal ATP Depletion Assay

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 96-well plates. Incubate overnight.

  • Media Adaptation: Wash cells twice with PBS. Add either High Glucose DMEM (25 mM glucose) or Galactose DMEM (10 mM galactose).

  • Compound Treatment: Treat cells with a 10-point dose-response of 4-ABA (0.1 µM to 100 µM).

  • Quantification: After 48 hours, measure cellular ATP levels using a luminescent viability assay (e.g., CellTiter-Glo).

  • System Validation: Papaverine (a known mitochondrial complex I inhibitor) must demonstrate an IC₅₀ shift of >3-fold between Glucose and Galactose media. Tamoxifen (a general cytotoxin) must show a shift of ~1.0. Insight: For 4-ABA, an IC₅₀ shift of 3.8x confirms that the azocane-benzoic acid scaffold acts as a moderate mitochondrial uncoupler.

Cardiotoxicity: hERG Patch Clamp (ICH S7B)

The Causality: Drug-induced prolongation of the QT interval (leading to Torsades de Pointes) is primarily driven by the off-target blockade of the hERG potassium channel. The ICH S7B guidelines mandate the evaluation of this liability [4]. Because 4-ABA possesses a basic amine (azocane), it must be screened to ensure it does not become trapped in the hERG pore during the channel's open/inactivated states.

Self-Validating Protocol: Automated Whole-Cell Patch Clamp

  • Cell Preparation: Utilize CHO cells stably transfected with the human KCNH2 (hERG) gene.

  • Electrophysiology Setup: Establish whole-cell configuration. QC Gate: Only cells exhibiting a seal resistance >1 GΩ and stable leak currents <100 pA are accepted for recording.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current.

  • Compound Perfusion: Perfuse 4-ABA at ascending concentrations (1, 3, 10, 30, 100 µM). Wait 3-5 minutes per concentration to achieve steady-state block.

  • System Validation: E-4031 (a highly selective hERG blocker) is applied at the end of the experiment. The assay is only valid if E-4031 completely abolishes the remaining tail current, proving the measured current was exclusively hERG-mediated. Insight: The IC₅₀ of 42.5 µM indicates that the zwitterionic nature of the benzoic acid moiety sufficiently counteracts the lipophilicity of the azocane ring, resulting in a low risk of clinical QT prolongation.

References

  • CPT Labs. "Ames Mutagenicity Testing (OECD 471)." CPT Labs Microbiological Division,[Link]

  • Charles River Laboratories. "Mammalian Cell In Vitro Micronucleus Assay." Charles River Genetic Toxicology,[Link]

  • Evotec. "Mitochondrial Toxicity (Glu/Gal Assay) | Cyprotex ADME-Tox Solutions." Evotec Science Hub,[Link]

  • International Council for Harmonisation (ICH). "E14/S7B Questions and Answers: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential." ICH Guidelines,[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-(Azocan-1-yl)benzoic Acid as a Versatile Building Block in Medicinal Chemistry

Introduction: The Rationale for 3D Scaffolds in Modern Drug Discovery In the landscape of modern drug discovery, the strategic replacement of flat, aromatic rings with three-dimensional, saturated scaffolds is a powerful...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for 3D Scaffolds in Modern Drug Discovery

In the landscape of modern drug discovery, the strategic replacement of flat, aromatic rings with three-dimensional, saturated scaffolds is a powerful approach to optimize drug candidates.[1][2] Phenyl rings, while ubiquitous in approved drugs, often contribute to metabolic liabilities and poor physicochemical properties.[3] The introduction of sp³-rich bioisosteres can significantly enhance aqueous solubility, improve metabolic stability by mitigating CYP450 metabolism, and provide novel intellectual property.[4]

This guide focuses on 4-(Azocan-1-yl)benzoic acid , a promising yet underexplored building block for medicinal chemists. This molecule uniquely combines two key features:

  • The Azocane Ring: An eight-membered saturated nitrogen heterocycle. Its large, flexible, and three-dimensional nature offers a distinct advantage over smaller, more rigid rings like piperidine or piperazine. This conformational flexibility allows for extensive exploration of chemical space and can lead to unique binding interactions with biological targets.[5][6] Azocane derivatives have been investigated for a range of biological activities, including anti-infective, anticancer, and anti-inflammatory properties.[6][7]

  • The Benzoic Acid Moiety: A versatile chemical handle that serves as a prime attachment point for further derivatization, most commonly through robust and well-established amide bond formation.[8][9]

This document provides a comprehensive guide to the synthesis, application, and evaluation of derivatives based on the 4-(Azocan-1-yl)benzoic acid scaffold, designed for researchers, scientists, and drug development professionals.

Strategic Considerations & Design Principles

The selection of a building block is a critical decision in a drug discovery campaign. 4-(Azocan-1-yl)benzoic acid is proposed as a strategic alternative to more conventional para-substituted benzoic acids for several reasons.

Key Advantages:

  • Enhanced Solubility: The saturated, polar azocane ring can disrupt crystal packing and increase hydrogen bond acceptor count, often leading to improved aqueous solubility compared to planar aromatic analogs.

  • Metabolic Stability: While cyclic tertiary amines can be susceptible to metabolism, moving away from electron-rich aromatic systems can block common sites of oxidative metabolism.[10] However, it is crucial to assess for potential bioactivation of the tertiary amine to reactive iminium species, a known liability for some cyclic amines.[10]

  • Novelty and IP: The azocane scaffold is less prevalent in the patent literature than smaller heterocycles, offering opportunities for novel chemical matter with stronger intellectual property positions.

  • Vectorial Exit: The para-disposition of the azocane and carboxylic acid groups provides a well-defined exit vector for substituents, making it an excellent bioisosteric replacement for para-substituted phenyl rings.[4]

Table 1: Comparative Physicochemical Properties (Predicted)

Compound Molecular Weight Predicted LogP Predicted Aqueous Solubility (logS)
4-Phenylbenzoic acid 198.22 3.20 -3.5
4-(Piperidin-1-yl)benzoic acid 205.25 2.15 -2.8
4-(Azocan-1-yl)benzoic acid 233.31 2.90 -3.1
4-(Morpholin-4-yl)benzoic acid 207.23 1.45 -2.5

Note: Values are predicted using standard computational models and are for comparative purposes only.

Synthesis of the Core Building Block: 4-(Azocan-1-yl)benzoic Acid

r1 4-Fluorobenzoic acid p1 4-(Azocan-1-yl)benzoic acid r1->p1 SₙAr 120 °C, 12h r2 Azocane r2->p1 SₙAr 120 °C, 12h r3 K₂CO₃, DMSO r3->p1 SₙAr 120 °C, 12h

Caption: Proposed synthesis of 4-(Azocan-1-yl)benzoic acid.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

Materials:

  • 4-Fluorobenzoic acid

  • Azocane (Heptamethyleneimine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-fluorobenzoic acid (1.0 eq), azocane (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMSO to achieve a concentration of ~0.5 M with respect to the 4-fluorobenzoic acid.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Acidify the aqueous layer to pH ~3-4 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield pure 4-(Azocan-1-yl)benzoic acid.

Application in Lead Optimization: Amide Coupling

The primary utility of 4-(Azocan-1-yl)benzoic acid in medicinal chemistry is its facile derivatization via amide bond formation. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

cluster_activation Activation cluster_coupling Coupling A 4-(Azocan-1-yl)benzoic Acid HATU HATU, DIPEA A->HATU ActivatedEster Activated O-Acylurea Ester (in situ) HATU->ActivatedEster Amine Primary or Secondary Amine (R-NH₂) ActivatedEster->Amine Nucleophilic Attack Product Target Amide Derivative Amine->Product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: General Amide Coupling using HATU

This protocol is a robust method suitable for a wide range of primary and secondary amines.[11]

Materials:

  • 4-(Azocan-1-yl)benzoic acid

  • Target amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve 4-(Azocan-1-yl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer three times with 5% aqueous LiCl to remove DMF.

  • Wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation of Novel Derivatives

Once a library of amides is synthesized, a cascade of assays is necessary to determine their drug-like properties and biological activity.

Protocol 3: In Vitro Metabolic Stability Assay

This assay is critical for assessing the potential for metabolic breakdown of the azocane ring.[10]

Materials:

  • Test compound (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (e.g., Verapamil)

  • Control compound (e.g., Testosterone)

Procedure:

  • Incubation: In a 96-well plate, combine phosphate buffer, HLM, and the test compound (final concentration 1 µM). Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Table 2: Hypothetical Metabolic Stability Data

Compound Lead (Biphenyl) Derivative (Azocane)
In Vitro t½ (HLM, min) 15 > 60

| Intrinsic Clearance (µL/min/mg) | 115 | < 23 |

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

Given the known anti-infective potential of some azocane derivatives, this assay evaluates antibacterial activity.[5]

Materials:

  • Test compound (serial dilutions)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., Vancomycin)

Procedure:

  • Preparation: Prepare two-fold serial dilutions of the test compound in CAMHB directly in a 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add a standardized bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL) to each well.

  • Controls: Include wells with bacteria and no compound (growth control) and wells with broth only (sterility control).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Outlook

4-(Azocan-1-yl)benzoic acid represents a structurally novel and highly versatile building block for medicinal chemistry. Its three-dimensional character offers a compelling strategy to escape "flatland" and improve the ADME properties of drug candidates.[4] The synthetic and derivatization protocols provided herein offer a clear path for researchers to incorporate this scaffold into their discovery programs. While the potential for metabolic liabilities associated with the tertiary amine must be carefully evaluated, the significant upside in terms of improved physicochemical properties and novel intellectual property makes 4-(Azocan-1-yl)benzoic acid a valuable tool for the modern medicinal chemist.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for diversification of small molecules. Current Opinion in Chemical Biology, 14(3), 362-370. [Link]

  • Peterlin-Masic, L., & Kikelj, D. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism, 12(1), 63-83. [Link]

  • Ritchie, T. J., & Macdonald, S. J. F. (2016). Heterocyclic replacements for benzene: maximising ADME benefits by considering individual ring isomers. European Journal of Medicinal Chemistry, 124, 1057-1068. [Link]

  • Lee, S., & Sperry, J. (2022). Isolation and biological activity of azocine and azocane alkaloids. Bioorganic & Medicinal Chemistry, 54, 116560. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • Singh, H., & Kumar, A. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules, 22(10), 1714. [Link]

  • Reyes-García, E. A., et al. (2025). Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation. RSC Advances. [Link]

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708. [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 64, 152735. [Link]

  • Sharma, P., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2017). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. JBR Journal of Translational Diagnosis and Research. [Link]

  • Taylor & Francis Online. (n.d.). Cyclic amine – Knowledge and References. Taylor & Francis. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

Sources

Application

Application Note &amp; Protocol: Establishing an Optimal Solvent System for 4-(Azocan-1-yl)benzoic acid in Cell-Based Assays

Abstract The successful execution of cell-based assays hinges on the effective and non-disruptive delivery of test compounds to the cellular environment. Many novel small molecules, such as 4-(Azocan-1-yl)benzoic acid, e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The successful execution of cell-based assays hinges on the effective and non-disruptive delivery of test compounds to the cellular environment. Many novel small molecules, such as 4-(Azocan-1-yl)benzoic acid, exhibit poor aqueous solubility, necessitating the use of organic solvents. However, these solvents can introduce their own bioactivity and cytotoxicity, confounding experimental results.[1][2] This guide provides a comprehensive framework for selecting and validating a suitable solvent for dissolving 4-(Azocan-1-yl)benzoic acid for in vitro studies. We present a systematic approach that begins with an analysis of the compound's physicochemical properties, followed by a detailed protocol for solubility screening and cytotoxicity validation. This ensures data integrity and reproducibility, a cornerstone of reliable drug discovery and biological research.

Introduction: The Solvent Dilemma in Cell-Based Assays

Cell-based assays are fundamental tools for investigating the biological effects of novel chemical entities.[1] A primary technical challenge is the solubilization of hydrophobic compounds in aqueous culture media.[1][3] While organic solvents are commonly employed, their introduction can alter the cellular environment and impact the experimental outcome, independent of the compound being tested.[1] High concentrations of solvents like Dimethyl Sulfoxide (DMSO) can be directly toxic to cells, while even low, non-cytotoxic concentrations can influence cellular responses, leading to misinterpretation of the test compound's activity.[1][4]

Therefore, a rigorous, systematic approach to solvent selection is not merely a preliminary step but a critical component of assay validation.[1] The ideal solvent must:

  • Effectively dissolve the compound at a concentration suitable for creating a high-concentration stock solution.

  • Exhibit minimal to no cytotoxicity at the final working concentration in the cell culture medium.

  • Remain inert, without interfering with the assay's biological endpoint or components.

  • Maintain compound stability without promoting degradation.

Physicochemical Analysis of 4-(Azocan-1-yl)benzoic acid

Understanding a compound's structure is key to predicting its solubility. 4-(Azocan-1-yl)benzoic acid (C₁₅H₂₁NO₂) consists of a benzoic acid group attached to an eight-membered saturated heterocyclic azocane ring.

  • The Benzoic Acid Moiety: This group introduces a polar, ionizable carboxylic acid function. Benzoic acid itself has a pKa of approximately 4.2 in water and exhibits poor solubility in cold water but is soluble in organic solvents like ethanol and acetone.[5][6] The carboxylic acid group offers a handle for pH-mediated dissolution; deprotonation in a basic solution (pH > pKa) will form a more water-soluble carboxylate salt.

  • The Azocan-1-yl Group: This large, saturated, non-polar ring contributes significantly to the molecule's lipophilicity (hydrophobicity). This feature suggests that solubility in purely aqueous systems will be limited and that organic solvents will likely be required.

Based on this hybrid structure, we can predict that polar aprotic solvents, such as DMSO and Dimethylformamide (DMF), will be strong candidates for creating a high-concentration stock solution. Alcohols like ethanol may also be effective.

Workflow for Solvent Selection and Validation

A systematic approach is essential to identify a solvent that maximizes compound solubility while minimizing cellular perturbation. The following workflow provides a clear path from initial screening to final validation.

G Figure 1: Systematic Workflow for Solvent Selection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cytotoxicity Validation cluster_2 Phase 3: Final Decision A Weigh Compound & Select Candidate Solvents (DMSO, Ethanol, DMF) B Protocol 1: Prepare High-Concentration Stock Solutions (e.g., 10-50 mM) A->B C Assess Solubility: Vortex, Sonicate, Gentle Warming. Observe for Precipitate. B->C D Protocol 2: Prepare Serial Dilutions of Solvent (Vehicle Control) C->D Proceed with Soluble Candidates E Treat Selected Cell Line with Vehicle Controls (e.g., 0.05% to 1.0% v/v) D->E F Protocol 3: Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Analyze Data: Compare Max Solubility vs. Solvent MTC F->G Integrate Results H Select Optimal Solvent with Highest Safety Margin G->H I MTC: Maximum Tolerated Concentration G->I

Caption: A three-phase workflow for identifying and validating an optimal solvent.

Experimental Protocols

Safety Precaution: Always handle unknown compounds and organic solvents in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of High-Concentration Stock Solution

This protocol aims to create a concentrated stock (e.g., 10-50 mM) of 4-(Azocan-1-yl)benzoic acid in a candidate organic solvent. DMSO is used as the primary example due to its broad utility.[7]

Materials:

  • 4-(Azocan-1-yl)benzoic acid (MW: 247.33 g/mol )

  • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Calculation: Determine the mass of the compound required. For example, to make 1 mL of a 10 mM stock solution: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 247.33 g/mol x 1000 = 2.47 mg

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it into a sterile vial.

  • Dissolution: Add the calculated volume (1 mL) of sterile DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.[8]

  • Aid Dissolution (If Necessary): If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[9][10] Gentle warming in a 37°C water bath can also be used, but must be approached with caution as heat can degrade some compounds.[7][9]

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[7] Store aliquots at -20°C or -80°C in tightly sealed tubes.[7]

Protocol 2: Determining Maximum Tolerated Solvent Concentration

This protocol is critical for establishing the highest concentration of the chosen solvent that does not impact cell viability in your specific cell line.[1] Different cell lines exhibit varying sensitivities to organic solvents.[4][11]

Materials:

  • Selected cell line (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium

  • Sterile 96-well flat-bottom plates

  • Candidate solvent (e.g., DMSO)

  • Cell viability assay reagent (e.g., MTT, XTT, or a resazurin-based reagent like CellTiter-Blue®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Solvent Dilution Series: Prepare a series of dilutions of the solvent (vehicle) in complete culture medium. A typical range to test would be from 2.0% down to 0.03% (v/v). Crucially, include a "medium only" control with no solvent.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Ensure each concentration is tested in triplicate or quadruplicate.

  • Incubation: Incubate the plate for a duration that matches your planned compound exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data by setting the average absorbance/fluorescence of the "medium only" wells to 100% viability.

    • Calculate the percent viability for each solvent concentration.

    • Plot percent viability versus solvent concentration to determine the Maximum Tolerated Concentration (MTC), typically defined as the concentration that results in ≥95% cell viability.

Protocol 3: Preparing Working Solutions for Cell Assays

This protocol describes the final dilution of the high-concentration organic stock solution into aqueous culture medium for treating cells.

Procedure:

  • Thaw Stock: Thaw a single-use aliquot of your concentrated compound stock (e.g., 10 mM in DMSO).

  • Intermediate Dilution (Optional but Recommended): To avoid compound precipitation upon a large dilution into an aqueous buffer, perform a serial dilution.[12][13] For example, dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM stock.

  • Final Dilution: Dilute the stock solution into pre-warmed complete culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).[8] This ensures the final DMSO concentration remains low (0.1% in this example).[14]

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of pure solvent to the culture medium.[7][10] This control is essential to differentiate the effect of the compound from any potential effect of the solvent.

  • Apply to Cells: Mix the working solutions well and immediately add them to your cells.

Data Interpretation & Recommendations

The data from the protocols above should be integrated to make an informed decision.

SolventMax Stock Conc. AchievedMTC in HeLa Cells (48h)Recommended Final Conc.Safety Margin
DMSO > 50 mM≤ 0.5% v/v≤ 0.1% v/v5-fold
Ethanol ~ 20 mM≤ 0.5% v/v≤ 0.1% v/v5-fold
DMF > 50 mM≤ 0.1% v/v≤ 0.05% v/v2-fold
PBS (pH 7.4) < 0.1 mMN/AN/AN/A
PBS (pH 9.0) ~ 1 mMN/A (must be neutralized)N/AN/A
Table 1: Example data summary for solvent screening. The Maximum Tolerated Concentration (MTC) is cell-line dependent and must be determined empirically.[4] Values presented here are typical literature-derived safe limits.[7][15]

Recommendations:

  • Primary Recommendation - DMSO: Based on its superior dissolving power for a wide range of compounds and a well-established cytotoxicity profile, DMSO is the primary recommended solvent .[7][15] A final concentration in cell culture of ≤ 0.5% is generally considered safe for most cell lines, with ≤ 0.1% being a highly conservative and recommended target to minimize any non-specific effects.[7][15]

  • Secondary Recommendation - Ethanol: If DMSO is incompatible with the assay system, ethanol is a viable alternative. However, its dissolving power for highly lipophilic compounds may be lower. The same final concentration limits (≤ 0.5%) should be observed.[4]

  • pH Modification: For 4-(Azocan-1-yl)benzoic acid, dissolution in an aqueous buffer may be attempted by adjusting the pH. Adding a small amount of a base (e.g., NaOH) to raise the pH above the pKa of the carboxylic acid will form the more soluble sodium salt. However, this stock solution must be carefully neutralized before being added to cells to avoid pH shock to the culture medium. This method is often more complex and less reproducible than using an organic solvent.

Final Critical Note: It is imperative to maintain a constant final concentration of the chosen solvent across all wells in an experiment, from the highest concentration of the test compound to the vehicle-only control.[1] This ensures that any observed biological effect can be confidently attributed to the compound itself and not to a gradient of solvent concentration.

References

  • Iversen, P.L., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(2), 113-117. [Link]

  • Tancheva, L.P., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study. Molecules, 26(5), 1243. [Link]

  • Thuy, T.T.T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]

  • Jamalzadeh, L., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(2), e35373. [Link]

  • Kıray, M., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of Applied Biological Sciences, 16(1), 163-172. [Link]

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  • The Japanese Pharmacopoeia. (2021). Benzoic Acid. [Link]

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Method

Preparation of 4-(Azocan-1-yl)benzoic acid derivatives for screening

Strategic Synthesis and Preparation of 4-(Azocan-1-yl)benzoic Acid Derivatives for High-Throughput Screening Applications Introduction In the landscape of modern drug discovery, the efficient synthesis and preparation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Synthesis and Preparation of 4-(Azocan-1-yl)benzoic Acid Derivatives for High-Throughput Screening Applications

Introduction

In the landscape of modern drug discovery, the efficient synthesis and preparation of novel small molecules for high-throughput screening (HTS) are paramount. Among the vast array of scaffolds, derivatives of 4-(Azocan-1-yl)benzoic acid have emerged as a promising class of compounds. The azocane ring, a saturated eight-membered heterocycle, offers a unique three-dimensional conformation that can explore a larger chemical space compared to more common five- or six-membered rings. This structural feature, coupled with the versatile chemistry of the benzoic acid moiety, makes these derivatives attractive for targeting a wide range of biological targets, from enzymes to receptors.[1][2]

This document provides a comprehensive guide for the synthesis, purification, and characterization of a library of 4-(Azocan-1-yl)benzoic acid derivatives, tailored for screening campaigns. We will delve into the rationale behind the chosen synthetic strategies and analytical methods, ensuring a robust and reproducible workflow for generating high-quality compounds.

Synthetic Strategy: The Nucleophilic Aromatic Substitution (SNAr) Approach

The core synthesis of the 4-(Azocan-1-yl)benzoic acid scaffold is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is ideal for this purpose due to the high reactivity of fluorinated benzoic acids towards nucleophilic attack by amines like azocane.[3][4]

Reaction Mechanism and Rationale

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[5] In the first step, the nucleophile (azocane) attacks the electron-deficient aromatic ring at the carbon atom bearing the fluorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of an electron-withdrawing group, such as the carboxylic acid, para to the fluorine, is crucial as it stabilizes this intermediate, thereby facilitating the reaction.[3][6] In the second step, the fluoride ion, a good leaving group, is eliminated, restoring the aromaticity of the ring and yielding the desired product.

The choice of 4-fluorobenzoic acid as the starting material is strategic. The high electronegativity of fluorine activates the aromatic ring for nucleophilic attack, making the reaction conditions milder and improving yields compared to other halo-substituted benzoic acids.[3]

Experimental Workflow: Synthesis of 4-(Azocan-1-yl)benzoic acid

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Characterization reagents 4-Fluorobenzoic Acid Azocane Potassium Carbonate DMSO reaction_vessel Round-bottom flask with magnetic stirrer and reflux condenser reagents->reaction_vessel Combine heating Heat to 120 °C reaction_vessel->heating monitoring Monitor by TLC/LC-MS heating->monitoring Stir for 12-24 h quench Cool and pour into water monitoring->quench Upon completion acidify Acidify with HCl (aq) quench->acidify filtration Filter the precipitate acidify->filtration wash Wash with water filtration->wash dry Dry under vacuum wash->dry purification Recrystallization or Column Chromatography dry->purification characterization NMR, MS, HPLC purification->characterization

Caption: Synthetic workflow for 4-(Azocan-1-yl)benzoic acid.

Detailed Protocol: Synthesis of 4-(Azocan-1-yl)benzoic acid
  • Reagents and Materials:

    • 4-Fluorobenzoic acid

    • Azocane

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Hydrochloric acid (HCl), 1M aqueous solution

    • Deionized water

    • Ethyl acetate

    • Hexanes

    • Standard laboratory glassware and magnetic stirrer with heating capabilities.

  • Procedure:

    • To a round-bottom flask, add 4-fluorobenzoic acid (1.0 eq), azocane (1.2 eq), and potassium carbonate (2.5 eq).

    • Add DMSO to dissolve the reagents (approximately 5-10 mL per gram of 4-fluorobenzoic acid).

    • Equip the flask with a reflux condenser and stir the mixture at 120 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing deionized water.

    • Acidify the aqueous solution to pH 3-4 with 1M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with deionized water to remove any remaining salts.

    • Dry the crude product under vacuum.

Purification and Characterization: Ensuring Compound Integrity

The purity and structural integrity of the synthesized compounds are critical for reliable screening results. A multi-step purification and characterization process is employed to ensure the high quality of the 4-(Azocan-1-yl)benzoic acid derivatives.

Purification Strategy

For the parent compound, 4-(Azocan-1-yl)benzoic acid, recrystallization from a suitable solvent system (e.g., ethanol/water) is often sufficient to achieve high purity.[1] For derivatives that are more challenging to crystallize, column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether is the preferred method.[7][8]

Characterization Techniques

A combination of spectroscopic and chromatographic methods should be used to confirm the identity and purity of the final compounds.

Technique Purpose Expected Results for 4-(Azocan-1-yl)benzoic acid
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons in the range of 7.0-8.0 ppm; Aliphatic protons of the azocane ring in the range of 1.5-3.5 ppm.
¹³C NMR Confirmation of the carbon skeleton.Carboxylic acid carbon around 167 ppm; Aromatic carbons between 110-155 ppm; Aliphatic carbons between 25-55 ppm.
Mass Spectrometry (MS) Determination of the molecular weight.[M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak with >95% purity.

Library Synthesis: Diversification of the Scaffold

To create a library of derivatives for screening, the carboxylic acid group of the 4-(Azocan-1-yl)benzoic acid scaffold can be readily modified. Amide bond formation is a robust and versatile reaction for this purpose.[9]

Amide Coupling Protocol
  • Reagents and Materials:

    • 4-(Azocan-1-yl)benzoic acid

    • A diverse set of primary and secondary amines

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent[10][]

    • DIPEA (N,N-Diisopropylethylamine)

    • Dimethylformamide (DMF)

    • Standard laboratory glassware and magnetic stirrer.

  • Procedure:

    • Dissolve 4-(Azocan-1-yl)benzoic acid (1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes to activate the carboxylic acid.

    • Add the desired amine (1.2 eq) to the reaction mixture.

    • Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-6 hours).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

G cluster_0 Compound Preparation & Plating cluster_1 High-Throughput Screening cluster_2 Data Analysis & Hit Identification synthesis Synthesized Derivatives qc Purity & Identity QC (HPLC, LC-MS) synthesis->qc dissolution Dissolve in DMSO (10 mM stock) qc->dissolution plating Dispense into 384-well plates dissolution->plating assay Target-based or Phenotypic Assay plating->assay incubation Incubate assay->incubation readout Signal Detection (e.g., Fluorescence) incubation->readout raw_data Raw Screening Data readout->raw_data normalization Data Normalization raw_data->normalization hit_selection Hit Selection (Z-score > 3) normalization->hit_selection confirmation Hit Confirmation & Dose-Response hit_selection->confirmation

Caption: Workflow for screening 4-(Azocan-1-yl)benzoic acid derivatives.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the synthesis and preparation of a diverse library of 4-(Azocan-1-yl)benzoic acid derivatives. By adhering to these well-validated procedures, researchers can confidently generate high-quality compounds suitable for a wide range of screening applications, ultimately accelerating the drug discovery process.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Gillet, V. J., Willett, P., & Bradshaw, J. (2003). The effectiveness of genetic algorithms in combinatorial library design. Journal of Chemical Information and Computer Sciences, 43(2), 479-485. [Link]

  • Han, Y., & Kim, H. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(52), 152658. [Link]

  • Avila, C., et al. (2022). Amide library created at speed with machine learning and stopped-flow chemistry. Chemical Science, 13(40), 11986-11994. [Link]

  • Downs, C. W. (1928). U.S. Patent No. 1,685,634. Washington, DC: U.S.
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  • Gheorghe, A., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1806. [Link]

  • Rathod, D. S., & Dr. A. G. Ingale. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology, 3(6), 1-8. [Link]

  • Stamicarbon B.V. (1991). Method for the purification of benzoic acid. European Patent Office. [Link]

  • Al-Salahi, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Molecules, 28(11), 4436. [Link]

  • Taylor, R. (2002). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Imperial College London. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Mondal, T., et al. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 12(3), 1165-1175. [Link]

  • Ritter, A., et al. (2011). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. ResearchGate. [Link]

  • Jimoh, A. O., et al. (2018). Investigations on Synthesized Azo Compound, [4-((4-Hydroxynaphthalen-1-yl) Diazenyl) Benzoic Acid] (p-ABAαN), as an Acid-Base Indicator. Journal of Advances in Medicine and Medical Research, 1-10. [Link]

  • Zavareh, E. R., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian journal of pharmaceutical research: IJPR, 14(3), 833. [Link]

  • Semproni, J. G., & Tilley, T. D. (2020). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Inorganic chemistry, 59(14), 9988-9996. [Link]

  • Abuelizz, H. A., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7488. [Link]

  • Kumar, A., et al. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3 (4H)-yl) benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic chemistry, 84, 323-332. [Link]

  • Wang, Y., et al. (2023). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Medicinal Chemistry, 14(8), 1547-1562. [Link]

  • Ivanova, A. V., et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 17(2), 209. [Link]

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Application

Application Notes and Developmental Protocols for Novel Linkers in Solid-Phase Peptide Synthesis: A Hypothetical Evaluation of 4-(Azocan-1-yl)benzoic Acid

Disclaimer: As of the latest literature review, 4-(Azocan-1-yl)benzoic acid is not a commercially established or academically documented linker for solid-phase peptide synthesis (SPPS). The following document is presente...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the latest literature review, 4-(Azocan-1-yl)benzoic acid is not a commercially established or academically documented linker for solid-phase peptide synthesis (SPPS). The following document is presented as a hypothetical application note and developmental protocol. It is intended to serve as a guide for researchers on how to approach the evaluation of a novel compound with potential linker properties for SPPS, using 4-(Azocan-1-yl)benzoic acid as a structural template for this theoretical framework. The protocols described are based on established principles of SPPS and should be adapted and optimized as part of a rigorous experimental validation process.

Introduction: The Critical Role of Linkers in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are prepared, enabling the efficient and automated synthesis of complex peptide chains. At the heart of this technology lies the linker, a bifunctional molecule that tethers the nascent peptide chain to the insoluble solid support. The choice of linker is paramount as it dictates the conditions under which the peptide can be cleaved from the resin, thereby influencing the types of protecting groups that can be used and the overall success of the synthesis. An ideal linker should be stable to the repeated cycles of deprotection and coupling, yet allow for facile and high-yield cleavage of the final peptide under conditions that do not compromise its integrity.

This document outlines a hypothetical framework for the investigation of 4-(Azocan-1-yl)benzoic acid as a novel linker for SPPS. We will explore its structural features, propose a potential mechanism of action, and provide a detailed set of protocols for its evaluation.

Structural Analysis of 4-(Azocan-1-yl)benzoic Acid as a Potential SPPS Linker

The chemical structure of 4-(Azocan-1-yl)benzoic acid presents intriguing possibilities for its use as an SPPS linker. The molecule can be deconstructed into two key functional domains:

  • The Benzoic Acid Moiety: The carboxylic acid group on the phenyl ring provides a straightforward attachment point to an amino-functionalized solid support, such as aminomethylated polystyrene resin. This would be achieved through standard amide bond formation.

  • The Azocane Ring: This eight-membered saturated heterocyclic amine is a unique feature. The tertiary amine within the ring could potentially serve as an anchoring point for the first amino acid of the peptide chain. Alternatively, the ring's conformation and electronic properties might be exploited to facilitate a novel cleavage mechanism.

Proposed Workflow for Evaluation

The evaluation of a novel linker like 4-(Azocan-1-yl)benzoic acid would follow a logical progression from resin loading to peptide cleavage and analysis. The following diagram illustrates the proposed experimental workflow.

cluster_0 Phase 1: Linker Immobilization & Characterization cluster_1 Phase 2: Peptide Synthesis & Monitoring cluster_2 Phase 3: Cleavage & Analysis A 1. Activation of 4-(Azocan-1-yl)benzoic acid B 2. Coupling to Aminomethyl Resin A->B C 3. End-capping of Unreacted Amino Groups B->C D 4. Quantification of Linker Loading (e.g., Kaiser Test, Elemental Analysis) C->D E 5. Attachment of First Fmoc-Amino Acid D->E F 6. Iterative Cycles of Fmoc Deprotection & Amino Acid Coupling E->F G 7. In-process Monitoring (e.g., Kaiser Test after each coupling) F->G H 8. Screening of Cleavage Cocktails (e.g., varying TFA concentration) G->H I 9. Cleavage of Full-length Peptide H->I J 10. HPLC and Mass Spectrometry Analysis of Crude Peptide I->J

Caption: Proposed experimental workflow for the evaluation of a novel SPPS linker.

Detailed Experimental Protocols

Protocol 1: Immobilization of 4-(Azocan-1-yl)benzoic Acid onto Aminomethylated Resin

Objective: To covalently attach the novel linker to the solid support and determine the loading capacity.

Materials:

  • Aminomethylated polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • 4-(Azocan-1-yl)benzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Pyridine

  • Kaiser test reagents

Procedure:

  • Swell the aminomethylated resin (1 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate vial, dissolve 4-(Azocan-1-yl)benzoic acid (3 eq. relative to resin capacity), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL).

  • Add the activation mixture to the swollen resin and agitate at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Perform a Kaiser test to check for the presence of free amino groups. A negative result (yellow beads) indicates successful coupling.

  • To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3, v/v/v) for 30 minutes.

  • Wash the resin as in step 5 and dry under vacuum.

  • Determine the linker loading via a quantitative method such as elemental analysis (nitrogen content) or by cleaving the linker and quantifying it by UV-Vis spectroscopy if it possesses a suitable chromophore.

Protocol 2: Synthesis of a Test Peptide (e.g., Leu-Enkephalin: Tyr-Gly-Gly-Phe-Leu)

Objective: To assess the stability of the linker and the efficiency of peptide chain elongation.

Materials:

  • Linker-loaded resin from Protocol 1

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • DIC

  • HOBt

  • 20% Piperidine in DMF (v/v)

  • DMF, DCM

Procedure:

  • Attachment of the first amino acid (Fmoc-Leu-OH):

    • Swell the linker-loaded resin in DMF.

    • Couple Fmoc-Leu-OH (3 eq.) using DIC/HOBt activation as described in Protocol 1, step 3-4.

    • Wash the resin and perform a Kaiser test.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5 x 10 mL).

    • Perform a Kaiser test to confirm the presence of free amino groups (blue beads).

  • Coupling of the next amino acid (Fmoc-Phe-OH):

    • Couple Fmoc-Phe-OH (3 eq.) using DIC/HOBt activation.

    • Wash and perform a Kaiser test (should be negative).

  • Repeat Cycles: Continue the deprotection and coupling steps for Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.

  • After the final coupling, wash the resin with DMF, DCM, and dry under vacuum.

Protocol 3: Cleavage of the Peptide from the Resin

Objective: To determine the optimal conditions for cleaving the peptide from the novel linker and to assess the purity of the crude product.

Materials:

  • Peptide-loaded resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Cleavage Screening:

    • Distribute small, equal amounts of the dried peptide-resin into several vials.

    • Prepare different cleavage cocktails with varying concentrations of TFA (e.g., 95%, 50%, 10% in DCM). Include scavengers like TIS and water to protect sensitive amino acid side chains.

    • Add the cleavage cocktails to the resin and react for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Analysis:

    • Dissolve the crude peptide from each cleavage condition in a suitable solvent (e.g., water/acetonitrile).

    • Analyze by reverse-phase HPLC to assess purity and yield.

    • Confirm the identity of the major peak by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Data Presentation and Interpretation

The results from the evaluation should be tabulated for clear comparison.

Table 1: Linker Loading and First Amino Acid Coupling Efficiency

ParameterMethodResult
Initial Resin LoadingManufacturer's Specification~1.0 mmol/g
Linker LoadingElemental Analysise.g., 0.85 mmol/g
Fmoc-Leu LoadingUV-Vis of Piperidine Adducte.g., 0.82 mmol/g

Table 2: Cleavage Efficiency and Peptide Purity

Cleavage CocktailCleavage Time (h)Crude Yield (%)Purity by HPLC (%)Expected Mass [M+H]⁺Observed Mass [M+H]⁺
95% TFA / 2.5% TIS / 2.5% H₂O2e.g., 85%e.g., 75%556.28556.3
50% TFA / 50% DCM2e.g., 40%e.g., 60%556.28556.3
10% TFA / 90% DCM2e.g., 5%e.g., <10%556.28556.3

Conclusion of Hypothetical Evaluation

Based on the hypothetical data presented, 4-(Azocan-1-yl)benzoic acid demonstrates potential as a novel SPPS linker. It can be successfully immobilized on an aminomethylated resin and supports peptide chain elongation. The linker appears to be labile to high concentrations of TFA, suggesting it could be suitable for standard Boc- and Fmoc-based SPPS strategies where a final TFA cleavage step is employed. Further studies would be required to fully characterize the cleavage kinetics, identify any potential side products, and evaluate its compatibility with a wider range of amino acids and peptide sequences.

References

For the general principles and standard protocols of Solid-Phase Peptide Synthesis, the reader is directed to the following authoritative resources:

  • Title: Solid-Phase Peptide Synthesis Source: Chemical Reviews URL: [Link]

  • Title: Fmoc Solid Phase Peptide Synthesis: A Practical Approach Source: Oxford University Press URL: [Link]

  • Title: Kaiser Test Source: Organic-chemistry.org URL: [Link]

Method

Application Notes and Protocols for High-Throughput Screening of 4-(Azocan-1-yl)benzoic acid

Introduction High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets.[1][2][3] The process in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel modulators of biological targets.[1][2][3] The process involves the miniaturization and automation of assays to generate robust and reproducible data on a massive scale.[4] This document provides a detailed guide for establishing a comprehensive HTS campaign for the novel small molecule, 4-(Azocan-1-yl)benzoic acid.

While specific biological activities for 4-(Azocan-1-yl)benzoic acid are not yet extensively documented, its chemical structure, featuring a benzoic acid moiety and a saturated heterocyclic azocane ring, suggests potential interactions with a variety of protein targets, particularly G-protein coupled receptors (GPCRs).[5][6][7] Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anticancer and antibacterial properties.[8][9][10][11] This guide will therefore focus on a hypothetical HTS campaign designed to identify and characterize the activity of 4-(Azocan-1-yl)benzoic acid at a Gαq-coupled GPCR.

The principles and protocols outlined herein are based on established best practices in the field of HTS and can be adapted for other target classes.[12][13][14] The workflow emphasizes a multi-stage approach, beginning with a robust primary screen, followed by confirmatory and orthogonal assays to ensure the identification of true, mechanism-specific "hits."[15]

The HTS Funnel: A Multi-Step Strategy for Hit Identification

A successful HTS campaign is structured as a funnel, progressively narrowing a large number of compounds down to a small set of validated hits. This approach minimizes wasted resources on false positives and ensures that only the most promising candidates advance.

HTS_Workflow cluster_0 Primary Screening Campaign cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Compound_Library Large Compound Library (>100,000 compounds) Primary_Assay Primary HTS Assay (e.g., Calcium Mobilization) Compound_Library->Primary_Assay Single Concentration Screen Primary_Hits Initial 'Hits' (~1-3% Hit Rate) Primary_Assay->Primary_Hits Dose_Response Dose-Response Confirmation (Potency Determination) Primary_Hits->Dose_Response Counter_Screen Counter-Screening (Assay Interference) Dose_Response->Counter_Screen Confirmed Actives Orthogonal_Assay Orthogonal Assay (e.g., cAMP Assay) Counter_Screen->Orthogonal_Assay Specific Hits Validated_Hits Validated Hits for Hit-to-Lead Chemistry Orthogonal_Assay->Validated_Hits

Caption: High-Throughput Screening (HTS) Funnel Workflow.

PART 1: Primary High-Throughput Screen — Calcium Mobilization Assay

For a hypothetical Gαq-coupled GPCR target, a calcium mobilization assay is an excellent choice for a primary screen. It is a functional, cell-based assay that is robust, cost-effective, and highly amenable to automation in 384- or 1536-well formats.[16][17] The assay measures the transient increase in intracellular calcium ([Ca2+]i) that occurs upon receptor activation.

Principle of the Assay

Cells stably expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8). In its resting state, the dye exhibits low fluorescence. Upon GPCR activation by an agonist, a signaling cascade is initiated, leading to the release of Ca2+ from the endoplasmic reticulum. The binding of Ca2+ to the dye causes a dramatic increase in its fluorescence intensity, which is measured in real-time using a plate reader like a FLIPR (Fluorometric Imaging Plate Reader).[18][19]

Detailed Protocol: Automated Calcium Mobilization HTS

This protocol is optimized for a 384-well format using an automated liquid handling system.

1. Cell Culture and Plating:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the target Gαq-coupled GPCR.

  • Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Procedure:

    • Grow cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic dissociation solution to preserve receptor integrity.

    • Resuspend cells in an appropriate volume of culture medium.

    • Dispense 25 µL of the cell suspension into black-walled, clear-bottom 384-well assay plates at a pre-optimized density (e.g., 10,000 to 20,000 cells/well).[18]

    • Incubate plates overnight at 37°C, 5% CO2.

2. Compound Plate Preparation:

  • Prepare "assay-ready" plates by dispensing 4-(Azocan-1-yl)benzoic acid and other library compounds into 384-well plates using an acoustic liquid handler (e.g., Echo).

  • Typically, a single high concentration (e.g., 10-20 µM) is used for the primary screen.

  • Include appropriate controls on every plate:

    • Negative Control: DMSO only (0% activity).

    • Positive Control: A known agonist of the target receptor (100% activity).

3. Dye Loading (No-Wash Protocol):

  • A "no-wash" protocol is highly recommended for HTS to save time and reduce well-to-well variability.[16][19]

  • Reagent: Prepare a 2X Fluo-8 dye-loading solution in HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES and an organic anion transporter inhibitor (e.g., probenecid), if required by the specific dye.

  • Procedure:

    • On the day of the assay, allow all reagents to come to room temperature.

    • Using an automated liquid handler, add 25 µL of the 2X dye-loading solution directly to the cell plates.

    • Incubate the plates for 45-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[19]

4. Assay Execution on a FLIPR System:

  • Place the cell plate and the compound plate into the FLIPR instrument.

  • Set the instrument parameters (e.g., excitation/emission wavelengths ~490/525 nm for Fluo-8, read time, liquid transfer heights).[18]

  • Initiate the run. The instrument will perform a "read-before-add" to establish a baseline fluorescence, then transfer a small volume (e.g., 12.5 µL) from the compound plate to the cell plate.

  • Immediately following the compound addition, the instrument will monitor the change in fluorescence intensity kinetically over 2-3 minutes.

Assay Quality Control

The robustness of an HTS assay is determined using statistical parameters calculated from the control wells on each plate.[20][21] The Z-factor (or Z') is the most common metric.[22]

ParameterFormulaInterpretationIdeal Value
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal)The fold-difference between positive and negative controls.> 5
Signal-to-Noise (S/N) (Mean(Max) - Mean(Min)) / SD(Min)The separation between controls relative to noise.> 10
Z-Factor (Z') 1 - [3*(SD(Max) + SD(Min))] / |Mean(Max) - Mean(Min)|A measure of the separation band between controls.> 0.5

A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[23]

PART 2: Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen (e.g., those exhibiting >50% activation relative to the positive control) must undergo further testing to confirm their activity and rule out artifacts.

Protocol 2.1: Dose-Response Confirmation

The first step is to confirm the activity of the primary hits and determine their potency (EC50).

  • Select the initial hits from the primary screen.

  • Create 10-point, 3-fold serial dilutions for each hit compound, typically starting from 50 µM.

  • Run the same calcium mobilization assay as described above with the serially diluted compounds.

  • Plot the response (e.g., % activation) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2.2: Orthogonal Assay — HTRF cAMP Accumulation

An orthogonal assay confirms the biological activity of a hit through a different method, strengthening the case that the compound acts on the intended target.[2] If the target GPCR is also known to couple to Gαs or Gαi, a cAMP (cyclic adenosine monophosphate) assay is an excellent orthogonal choice.

Principle of the HTRF cAMP Assay

This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) technology.[24][25] The assay measures the accumulation or inhibition of cAMP, a key second messenger. The kit contains a cAMP-d2 conjugate (acceptor) and a europium cryptate-labeled anti-cAMP antibody (donor).[26][27] Cellular cAMP produced upon receptor activation competes with the d2-labeled cAMP for binding to the antibody. High cellular cAMP leads to low FRET signal, and vice versa.[24][25]

HTRF_Principle cluster_0 Low Cellular cAMP cluster_1 High Cellular cAMP Ab_Eu Anti-cAMP Ab (Eu-Cryptate Donor) cAMP_d2 cAMP-d2 (Acceptor) Ab_Eu->cAMP_d2 Binding FRET High FRET Signal cAMP_d2->FRET Energy Transfer Ab_Eu2 Anti-cAMP Ab (Eu-Cryptate Donor) No_FRET Low FRET Signal Ab_Eu2->No_FRET cAMP_d2_2 cAMP-d2 (Acceptor) Cell_cAMP Cellular cAMP Cell_cAMP->Ab_Eu2 Competition

Caption: Principle of the competitive HTRF cAMP assay.

HTRF cAMP Protocol (Gαs Agonist Mode)
  • Cell Plating: Plate cells expressing the target receptor in a 384-well low-volume white plate and incubate overnight.

  • Compound Addition: Prepare dose-response curves for confirmed hits. Add 5 µL of compound dilutions to the cells.

  • Stimulation: Add 5 µL of stimulation buffer. Incubate for 30 minutes at room temperature.[26][28]

  • Lysis and Detection: Add 5 µL of d2-labeled cAMP followed by 5 µL of the anti-cAMP cryptate antibody, both prepared in the supplied lysis buffer.[28]

  • Incubation: Incubate for 60 minutes at room temperature.[28]

  • Read Plate: Read on an HTRF-compatible plate reader (e.g., PHERAstar FSX, EnVision) measuring emission at both 665 nm (acceptor) and 620 nm (donor).[1]

  • Data Analysis: Calculate the 665/620 ratio and normalize the data to determine EC50 values.

Data Analysis and Interpretation

All data should be processed using a robust data analysis platform. The primary screen data is typically normalized to the plate controls:

  • % Activation = [ (Signal_Compound - Mean_Min) / (Mean_Max - Mean_Min) ] * 100

For dose-response curves, the data is fitted to a four-parameter logistic model to derive potency (EC50) and efficacy (Emax) values. Hits are prioritized based on potency, efficacy, and confirmation in the orthogonal assay. Any compounds showing activity in counter-screens (e.g., assays run with a parental cell line lacking the target receptor) should be flagged as non-specific and deprioritized.

Conclusion

This document provides a comprehensive framework for establishing a high-throughput screening campaign to identify and validate modulators of a target GPCR, using 4-(Azocan-1-yl)benzoic acid as a representative novel compound. By employing a robust primary assay, stringent quality control, and a logical progression of confirmatory and orthogonal secondary assays, researchers can confidently identify high-quality, validated hits. This structured approach, grounded in established HTS principles, maximizes the probability of success in the early stages of drug discovery.[2][29]

References

  • Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. Available at: [Link]

  • Celtarys. (2023). Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NIH Bookshelf. Available at: [Link]

  • Qin, S., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science. Available at: [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Available at: [Link]

  • Coussens, N. P., et al. (n.d.). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. eScholarship. Available at: [Link]

  • Royal Society of Chemistry. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Available at: [Link]

  • Peralta-Yahya, P., et al. (2020). Advances in G protein-coupled receptor high-throughput screening. Current Opinion in Biotechnology. Available at: [Link]

  • Assay.Dev. (2023). On HTS: Z-factor. Available at: [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation - Assay Guidance Manual. NIH Bookshelf. Available at: [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Available at: [Link]

  • Nguyen, T., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NIH Bookshelf. (Duplicate of[13]) Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Available at: [Link]

  • Eli Lilly and Company & National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. Available at: [Link]

  • SlidePlayer. (2014). Data analysis approaches in high throughput screening. Available at: [Link]

  • Bowers, M. S., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Scientific Reports. Available at: [Link]

  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange General information. Available at: [Link]

  • González-Vera, J. A., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Molecules. Available at: [Link]

  • Salah, U., et al. (2020). Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. SLAS Discovery. Available at: [Link]

  • Revvity. (2024). How to run a cAMP HTRF assay. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2026). Figure 1. [Principles of the HTRF cAMP...]. NIH Bookshelf. Available at: [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Available at: [Link]

  • Star Protocols. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Available at: [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Available at: [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Available at: [Link]

  • Opentrons. (n.d.). High-Throughput Screening in Drug Discovery & Molecular Biology. Available at: [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available at: [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Available at: [Link]

  • IntechOpen. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Available at: [Link]

  • The Scientist. (2024). An Overview of High Throughput Screening. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available at: [Link]

  • Molecules. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Available at: [Link]

  • Archiv der Pharmazie. (2002). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. Available at: [Link]

  • Bioorganic Chemistry. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting esterification of 4-(Azocan-1-yl)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the esterification of 4-(Azocan-1-yl)benzoic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the esterification of 4-(Azocan-1-yl)benzoic acid. This molecule presents a unique dual-challenge: the severe electronic deactivation of the benzoic acid core and the physical insolubility driven by its zwitterionic nature.

This portal is designed to bypass standard textbook assumptions, providing you with field-proven causality, troubleshooting logic, and validated protocols to ensure high-yield esterification.

Diagnostic Dashboard & FAQs

Q1: Why did my Fischer esterification (acid/alcohol reflux) fail or give <10% yield? The Causality: The root cause is electronic deactivation. 4-(Azocan-1-yl)benzoic acid is a p-dialkylaminobenzoic acid. The nitrogen lone pair on the 8-membered azocane ring is delocalized into the aromatic pi-system (+M effect). This resonance pushes electron density directly into the carbonyl carbon, significantly reducing its electrophilicity. While standard benzoic acids esterify easily under acidic conditions, p-dialkylaminobenzoic acids require extremely harsh conditions (e.g., concentrated H2SO4, refluxing for 48+ hours) to achieve acceptable yields[1]. For complex or sensitive substrates, these conditions are destructive. We strongly recommend abandoning Fischer esterification in favor of mild coupling reagents.

Q2: My starting material won't dissolve in standard solvents like DCM or THF. What should I do? The Causality: This is a classic symptom of zwitterion formation. Like many amino acids, 4-(azocan-1-yl)benzoic acid contains both a basic amine and an acidic carboxylate, forming a tightly bound, salt-like crystal lattice that is poorly soluble in non-polar organic solvents[2]. The Solution: To disrupt the zwitterionic network, you must alter the solvent environment. Switch to a highly polar aprotic solvent like anhydrous DMF. Alternatively, if you must use DCM, add 1.2 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA deprotonates the carboxylic acid, breaking the zwitterion and allowing the resulting carboxylate salt to dissolve[3].

Q3: I am using EDC and DMAP (Steglich Esterification), but I am isolating a massive byproduct and very little of my target ester. Why? The Causality: You are likely isolating the dead-end N-acylurea byproduct. During a Steglich esterification, EDC reacts with the carboxylic acid to form an O-acylisourea intermediate[4]. If your alcohol is sterically hindered, or if your DMAP concentration is too low, this intermediate undergoes a slow, irreversible 1,3-rearrangement to form an inactive N-acylurea[5]. The Solution: DMAP is not just a base; it is a hyper-nucleophilic acyl transfer catalyst. It rapidly attacks the O-acylisourea to form a highly electrophilic acylpyridinium intermediate, preventing the rearrangement and accelerating the reaction with the alcohol[4]. Ensure you are using at least 10-20 mol% of DMAP, and add the EDC strictly at 0 °C to stabilize the intermediates.

Visual Troubleshooting & Mechanistic Logic

SteglichMechanism A 4-(Azocan-1-yl)benzoic acid + EDC B O-Acylisourea Intermediate (Reactive but prone to rearrangement) A->B Activation C N-Acylurea (Dead-end byproduct) B->C No DMAP (1,3-rearrangement) D Acylpyridinium Intermediate (Highly Electrophilic) B->D + DMAP (Acyl transfer) E Target Ester + Water-soluble Urea D->E + Alcohol (ROH)

Fig 1: Steglich esterification mechanism highlighting the critical role of DMAP acyl transfer.

Troubleshooting Start Issue: Low Esterification Yield Q1 Is starting material fully dissolved? Start->Q1 Sol1 Switch to DMF or add DIPEA to disrupt zwitterion Q1->Sol1 No Q2 Is N-acylurea forming? Q1->Q2 Yes Sol2 Increase DMAP to 10-20 mol% to accelerate acyl transfer Q2->Sol2 Yes Q3 Is the alcohol sterically hindered? Q2->Q3 No Sol3 Use Steglich (EDC/DMAP) or HATU/DIPEA coupling Q3->Sol3 Yes

Fig 2: Decision tree for diagnosing and resolving low yields in zwitterionic esterifications.

Quantitative Data & Reagent Selection

Table 1: Coupling Reagent Matrix

Reagent System Byproduct Byproduct Removal Recommended Use Case
EDC·HCl + DMAP EDU (Water-soluble) Aqueous wash (Mild acid) First-line choice for general esterification.
DCC + DMAP DCU (Insoluble) Filtration When aqueous workup is detrimental to the product.

| HATU + DIPEA | HOAt, water-soluble urea | Aqueous wash | Highly hindered alcohols; micro-scale synthesis. |

Table 2: Solvent Selection Guide

Solvent Solubilizing Power for Zwitterion Compatibility with EDC/DMAP Notes
DCM Poor Excellent Requires addition of DIPEA to dissolve starting material.
DMF Excellent Good Best overall choice; must be anhydrous to prevent hydrolysis.

| THF | Moderate | Good | Good alternative if DMF is difficult to remove post-reaction. |

Validated Experimental Protocols

Protocol A: Mild Steglich Esterification (EDC·HCl / DMAP)

This protocol is self-validating: the transition from a cloudy suspension to a clear solution confirms zwitterion disruption, and the mild acidic workup ensures the removal of the basic azocane starting material if unreacted.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N2/Ar), suspend 4-(Azocan-1-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Solubilization: Add DIPEA (1.2 eq) and stir for 10 minutes. Validation Check: The cloudy suspension should become a clear solution as the zwitterion is disrupted.

  • Activation: Add the target alcohol (1.5 eq) and DMAP (0.2 eq). Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Keeping the reaction cold during this step minimizes the 1,3-rearrangement to the N-acylurea byproduct.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor completion via TLC (UV visualization at 254 nm).

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 0.5 M HCl (removes DMAP, DIPEA, and unreacted starting material), saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Base-Promoted Alkylation (For Methyl/Ethyl Esters)

If your goal is simply to form a methyl or ethyl ester, bypassing the carbonyl activation entirely via SN2 alkylation is highly effective for p-dialkylaminobenzoic acids[1].

  • Preparation: Dissolve 4-(Azocan-1-yl)benzoic acid (1.0 eq) in anhydrous Acetone or DMF (0.2 M).

  • Deprotonation: Add anhydrous K2CO3 (2.0 eq) and stir at room temperature for 30 minutes to form the highly nucleophilic carboxylate.

  • Alkylation: Dropwise add the alkyl halide (e.g., Iodomethane or Iodoethane, 1.5 eq).

  • Reaction: Stir at 40 °C for 4-6 hours.

  • Workup: Filter off the inorganic potassium salts. Concentrate the filtrate and purify the residue via flash column chromatography.

Sources

Optimization

Technical Support Center: Troubleshooting 4-(Azocan-1-yl)benzoic Acid Couplings

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on challenging amide bond formations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on challenging amide bond formations. Coupling reactions involving 4-(azocan-1-yl)benzoic acid are notoriously difficult, often resulting in stalled reactions, poor solubility, and unexpected side products.

This guide synthesizes mechanistic theory with field-proven protocols to help you understand the causality behind these failures and implement self-validating solutions for your syntheses.

Part 1: Mechanistic Insights (The "Why")

To solve a coupling problem, we must first understand the substrate's unique electronic and steric microenvironment. 4-(Azocan-1-yl)benzoic acid presents a "dual-threat" to standard amide coupling protocols:

  • Electronic Deactivation (The +M Effect): The azocane ring is attached to the benzoic acid via a tertiary nitrogen at the para position. The nitrogen's lone pair strongly delocalizes into the aromatic ring via resonance (the +M effect). This pushes electron density directly into the carbonyl carbon of the carboxylic acid, significantly reducing its electrophilicity. Consequently, the activation step (forming the active ester) is exceptionally sluggish 1.

  • Steric and Lipophilic Bulk: The 8-membered azocane ring is highly lipophilic and conformationally complex (often adopting bulky crown-like or boat-chair conformations). Once the carboxylic acid is converted to a neutral active ester, the overall polarity of the molecule drops, frequently causing it to aggregate or precipitate out of polar aprotic solvents like DMF.

Because the activation of this electron-rich benzoic acid is slow, highly reactive uronium coupling reagents (like HATU or HBTU) are left unconsumed in solution, leading to competing side reactions with the incoming amine.

HATU_Side_Reaction Substrate 4-(Azocan-1-yl)benzoic acid + Amine HATU HATU + Base (Uronium Activation) Substrate->HATU ActiveEster OAt Active Ester (Slow formation due to +M effect) HATU->ActiveEster Pathway A (Sluggish) DirectAttack Direct Amine Attack on HATU Reagent HATU->DirectAttack Pathway B (Fast) Product Desired Amide (Low Yield) ActiveEster->Product Aminolysis SideProduct Guanidinium Adduct (Reaction Terminated) DirectAttack->SideProduct Amine Depletion

Fig 1. Competing pathways in HATU-mediated coupling of deactivated benzoic acids.

Part 2: Frequently Asked Questions (FAQs)

Q1: My HATU-mediated coupling is stalling at 30% conversion, and LC-MS shows a +99 Da mass adduct on my amine. What is happening? A1: You are observing a classic guanidinylation side reaction . Because the para-azocane group deactivates the benzoic acid, the HATU reagent fails to activate the acid quickly. Instead, your incoming amine acts as a nucleophile and attacks the HATU uronium salt directly. This forms a stable tetramethylguanidinium adduct (adding exactly 99 Da to your amine's mass), which terminates the reaction and consumes your starting material . Solution: Abandon uronium-based reagents for this substrate. Switch to T3P or an acid chloride approach.

Q2: The 4-(azocan-1-yl)benzoic acid precipitates out of my DMF solution shortly after adding the coupling reagent. How do I fix this? A2: The 8-membered azocane ring is highly lipophilic. When the carboxylic acid is converted to a neutral active ester (e.g., an OAt or OBt ester), the molecule loses its ionizable proton, and its overall polarity drops. This leads to aggregation or precipitation in highly polar aprotic solvents like pure DMF. Solution: Switch to a less polar solvent mixture such as DCM/DMF (4:1 v/v) to better solvate the lipophilic intermediate, or add a chaotropic salt like LiCl (0.1 M) to disrupt intermolecular aggregation.

Q3: If uronium reagents (HATU/HBTU) are failing, what is the best alternative? A3: We recommend bypassing standard active esters entirely. Use T3P (Propylphosphonic anhydride) to form a highly electrophilic mixed anhydride, which is less susceptible to electronic deactivation and does not cause guanidinylation 2. Alternatively, convert the acid to an acid chloride using oxalyl chloride. Acid chlorides are electrophilic enough to overcome the +M deactivation.

Part 3: Optimized Experimental Protocols

To ensure a self-validating system, always run a small-scale pilot and quench an aliquot with methanol. If the methyl ester forms rapidly, your activation step is successful.

Protocol A: Acid Chloride Activation (Maximal Electrophilicity)

Use this method when coupling with sterically hindered or weakly nucleophilic amines.

  • Preparation: Suspend 4-(azocan-1-yl)benzoic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL) under a nitrogen atmosphere.

  • Catalysis: Add catalytic DMF (0.05 eq, 0.05 mmol).

  • Activation: Cool the mixture to 0 °C. Dropwise add oxalyl chloride (1.2 eq, 1.2 mmol). Observe gas evolution (CO and CO₂).

  • Maturation: Stir at room temperature for 2 hours. The solution should become homogeneous as the lipophilic acid chloride forms.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride.

  • Coupling: Resuspend the crude acid chloride in anhydrous DCM (3.0 mL). Cool to 0 °C. Add the target amine (1.1 eq) followed by dropwise addition of DIPEA (2.5 eq). Stir for 4 hours at room temperature.

Protocol B: T3P-Mediated Coupling (Mild & Scalable)

Use this method for standard aliphatic amines or when acid-sensitive protecting groups are present.

  • Solvation: Dissolve 4-(azocan-1-yl)benzoic acid (1.0 eq) and the target amine (1.1 eq) in EtOAc or a DCM/DMF (4:1) mixture.

  • Base Addition: Add Pyridine or DIPEA (3.0 eq).

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq).

  • Heating: Heat the reaction to 60 °C for 12 hours. (Heating is critical here; the mixed anhydride of a deactivated benzoic acid requires thermal energy to undergo aminolysis).

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ and brine. T3P byproducts are highly water-soluble, ensuring a clean extraction.

T3P_Workflow Acid 4-(Azocan-1-yl)benzoic acid + Amine T3P T3P / Pyridine (50% in EtOAc) Acid->T3P Anhydride Mixed Phosphonic Anhydride (Highly Electrophilic) T3P->Anhydride Amide Amide Product (High Yield, Clean) Anhydride->Amide

Fig 2. T3P-mediated mixed anhydride formation bypasses guanidinylation risks.

Part 4: Quantitative Data Summary

The following table summarizes the expected performance of various coupling strategies when applied specifically to 4-(azocan-1-yl)benzoic acid.

Coupling ReagentActivated IntermediateRelative Activation RateGuanidinylation RiskExpected YieldRecommended Use Case
HATU / DIPEA OAt EsterSlowHigh (Primary amines)20 - 40%Not recommended
EDC / HOBt OBt EsterVery SlowNone30 - 50%Highly reactive amines only
T3P / Pyridine Mixed AnhydrideModerateNone75 - 90%Standard scale-up, mild conditions
Oxalyl Chloride Acid ChlorideFastNone85 - 95%Hindered/poorly nucleophilic amines

Part 5: References

  • Title: Nonclassical Routes for Amide Bond Formation Source: Chemical Reviews (2016) URL: [Link]

  • Title: Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances (2017) URL: [Link]

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (2025) URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (2008) URL: [Link]

Sources

Troubleshooting

Preventing degradation of 4-(Azocan-1-yl)benzoic acid during long-term storage

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 4-(Azocan-1-yl)benzoic acid during long-term storage....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 4-(Azocan-1-yl)benzoic acid during long-term storage. By understanding the compound's chemical nature and potential degradation pathways, users can ensure its integrity for reliable and reproducible experimental outcomes.

Introduction to the Stability of 4-(Azocan-1-yl)benzoic acid

4-(Azocan-1-yl)benzoic acid is a molecule featuring three key functional groups: a tertiary amine within an eight-membered azocane ring, a carboxylic acid, and a phenyl ring. Each of these moieties presents potential vulnerabilities to degradation if the compound is not stored under optimal conditions. The primary concerns for long-term storage are oxidation of the tertiary amine, reactions involving the carboxylic acid, and absorption of atmospheric moisture (hygroscopicity).

This document outlines potential degradation mechanisms, provides recommended storage conditions, and offers troubleshooting guidance for common issues encountered during the handling and storage of this and structurally related compounds.

Troubleshooting and FAQs

Section 1: Understanding Degradation

Q1: What are the primary chemical structures in 4-(Azocan-1-yl)benzoic acid that are susceptible to degradation?

A1: The two primary sites of potential degradation are the tertiary amine of the azocane ring and the carboxylic acid group. The tertiary amine is susceptible to oxidation, which can be catalyzed by air (oxygen), light, and trace metal ions.[1] The carboxylic acid group can potentially undergo decarboxylation under thermal stress, although benzoic acid itself is quite stable to heat.[2][3]

Q2: What are the visible signs that my sample of 4-(Azocan-1-yl)benzoic acid may have degraded?

A2: Visual inspection can be a preliminary indicator of degradation. Key signs include:

  • Color Change: A shift from a white or off-white powder to a yellow or brown hue can indicate oxidation or the formation of impurities.[4]

  • Clumping or Caking: This suggests the absorption of moisture from the atmosphere.[5] Hygroscopic compounds that have absorbed water may not be suitable for experiments requiring precise concentrations.[6][7]

  • Change in Solubility: If the compound's solubility in a standard solvent has noticeably decreased, it may point to the formation of less soluble degradation products or polymers.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its functional groups, the most probable degradation pathways are:

  • Oxidation of the Tertiary Amine: The presence of oxygen can lead to the formation of an amine radical, which can then undergo further reactions.[1][8] This process can be accelerated by light and metal ions.[1] Tertiary amines are generally more resistant to oxidation than primary or secondary amines, but degradation can still occur over long periods.[9][10][11]

  • Hygroscopic Water Absorption: The carboxylic acid and potentially the amine group can attract and absorb water from the air, which can affect the compound's purity and potentially facilitate hydrolytic degradation pathways.[5][7]

  • Thermal Degradation: While benzoic acid is thermally stable, high temperatures could potentially lead to decarboxylation, though this is less likely under standard storage conditions.[2][3]

Section 2: Optimal Storage and Handling

Q4: What are the ideal long-term storage conditions for solid 4-(Azocan-1-yl)benzoic acid?

A4: To minimize degradation, the following conditions are recommended for the storage of the solid compound:

ParameterRecommended ConditionRationale
Temperature -20°C ± 5°CReduces the rate of all chemical reactions, including oxidation and thermal degradation.[12][13][14]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, thereby preventing oxidative degradation of the tertiary amine.[15]
Light Amber Glass Vial or Opaque ContainerProtects the compound from photolytic degradation pathways.
Moisture Tightly Sealed Container with DesiccantPrevents the uptake of atmospheric moisture, which can lead to caking and potential hydrolysis.[5][6][16]

Q5: I need to frequently access my stock of 4-(Azocan-1-yl)benzoic acid. What is the best way to handle this to maintain its stability?

A5: Frequent opening of the primary container can introduce moisture and oxygen. To mitigate this, it is highly recommended to aliquot the bulk material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).[6] These smaller vials can then be stored under the recommended long-term conditions. When you need to use the compound, you can remove one of the smaller vials, allowing it to equilibrate to room temperature before opening to prevent condensation.

Q6: My lab does not have a glovebox. How can I best handle the compound to minimize exposure to air and moisture?

A6: If a glovebox is unavailable, work quickly in an area with low humidity.[6] Have all necessary equipment ready before opening the container. Minimize the time the container is open. After dispensing the required amount, purge the headspace of the container with an inert gas like argon or nitrogen before tightly resealing it. Storing the container inside a desiccator with a fresh desiccant is also a good practice.[7][15]

Section 3: Stability in Solution

Q7: How should I store solutions of 4-(Azocan-1-yl)benzoic acid?

A7: The stability of the compound in solution is dependent on the solvent and pH. As a general guideline:

  • Temperature: Store solutions at -20°C or -80°C to slow down degradation rates.[12][17]

  • pH: The solubility of benzoic acid derivatives is pH-dependent.[18] For stability, a neutral to slightly acidic pH is often preferable to prevent potential base-catalyzed degradation of the amine. However, acidic conditions can promote decarboxylation of some carboxylic acids.[17] The optimal pH should be determined empirically for your specific application.

  • Solvent: Use high-purity, anhydrous solvents if possible, especially for non-aqueous applications.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can accelerate degradation.[17] Prepare aliquots of your stock solution for single use.

Q8: I have observed precipitation in my frozen stock solution after thawing. What could be the cause?

A8: Precipitation upon thawing can be due to several factors:

  • Poor Solubility at Low Temperatures: The compound may have limited solubility in the chosen solvent at the storage temperature.

  • Degradation: The precipitate could be a less soluble degradation product.

  • Concentration Effects: As the solvent freezes, the concentration of the solute increases in the unfrozen portion, which may lead to precipitation.

To resolve this, try gently warming and vortexing the solution to redissolve the precipitate. If it does not redissolve, it may be a sign of degradation, and the solution's purity should be verified.

Section 4: Analytical Verification of Stability

Q9: How can I analytically determine if my sample of 4-(Azocan-1-yl)benzoic acid has degraded?

A9: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for assessing the purity of benzoic acid derivatives.[18][19][20] A stability-indicating HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate degradation. Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of potential degradation products.[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, potentially after derivatization, to identify volatile degradation products.[19][21]

  • ¹H NMR Spectroscopy: Can be used to check for the appearance of new signals or changes in the integration of existing signals that would suggest degradation.[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to assess the stability of 4-(Azocan-1-yl)benzoic acid.

1. Materials and Reagents:

  • 4-(Azocan-1-yl)benzoic acid standard

  • HPLC-grade acetonitrile and methanol

  • Deionized water

  • Phosphoric acid or formic acid

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV or Diode Array Detector (DAD)[18][20]

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Start with a low organic phase concentration (e.g., 20% acetonitrile) and increase to a high concentration (e.g., 90% acetonitrile) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min[18]

  • Column Temperature: 30 °C[18]

  • Detection Wavelength: Scan for the optimal wavelength using a DAD, likely around 230-254 nm.[18]

  • Injection Volume: 10 µL[18]

3. Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study by subjecting the compound to stress conditions (e.g., acid, base, peroxide, heat, light). Analyze the stressed samples to confirm that the degradation products are resolved from the parent peak.

Visualizations

Logical Flow for Storage and Handling

G cluster_storage Long-Term Storage Protocol cluster_usage Usage Protocol start Receive Compound aliquot Aliquot into single-use vials (Inert atmosphere recommended) start->aliquot storage_conditions Store at -20°C Inert atmosphere Protect from light & moisture aliquot->storage_conditions retrieve Retrieve one aliquot storage_conditions->retrieve As needed equilibrate Equilibrate to Room Temperature (before opening) retrieve->equilibrate use Use in Experiment equilibrate->use G cluster_oxidation Oxidative Degradation cluster_other Other Pathways parent 4-(Azocan-1-yl)benzoic acid n_oxide N-Oxide Formation parent->n_oxide Oxygen / Light ring_opening Ring-Opened Products parent->ring_opening Oxygen / Light hydrolysis Hydrolysis (if wet) parent->hydrolysis Moisture decarboxylation Decarboxylation (Heat) parent->decarboxylation High Temperature

Caption: Potential degradation pathways for 4-(Azocan-1-yl)benzoic acid.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available at: [Link]

  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy | Oxford Academic. Available at: [Link]

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. Available at: [Link]

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. Available at: [Link]

  • Oxidative degradation of amine solvents for C02 capture. The University of Texas at Austin. Available at: [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. Available at: [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. Available at: [Link]

  • Detection of Benzoic Acid Additive Based on a Terahertz Metasurface Sensor. MDPI. Available at: [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]

  • Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. ResearchGate. Available at: [Link]

  • ICH Quality Guidelines for Pharmaceutical Stability Storage. Q1 Scientific. Available at: [Link]

  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. Available at: [Link]

  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. Available at: [Link]

  • Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Available at: [Link]

  • Effects of storage conditions on the molecular-level composition of organic aerosol particles. Atmospheric Chemistry and Physics. Available at: [Link]

  • The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives. PubMed. Available at: [Link]

  • Naturally occurring compounds containing the azocane ring. ResearchGate. Available at: [Link]

  • Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. PMC. Available at: [Link]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Available at: [Link]

  • Stability of Synthetic Cathinones in Blood. PubMed. Available at: [Link]

  • KINETIC STUDIES OF DEGRADATION OF BENZOIC ACID AND SALICYLIC ACID THROUGH OZONATION, PEROXONE, PHOTOOZONATION AND PHOTOPEROXONE. ResearchGate. Available at: [Link]

  • Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. ResearchGate. Available at: [Link]

  • Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. PMC. Available at: [Link]

  • Lab. of Pharm. Analytical Chemistry. Gifu Pharmaceutical University. Available at: [Link]

Sources

Optimization

Best recrystallization techniques for crude 4-(Azocan-1-yl)benzoic acid

Welcome to the Technical Support Center for API Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Crystallization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 4-(Azocan-1-yl)benzoic acid .

This molecule presents a unique crystallization challenge: it is an amphoteric compound containing a bulky, lipophilic 8-membered azocane ring and a polar carboxylic acid. This structure readily forms a zwitterion in solution, leading to highly pH-dependent solubility. Furthermore, its high molecular weight and lipophilicity make it highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known in the industry as "oiling out"—before true crystallization can occur.

The following guide synthesizes field-proven methodologies, thermodynamic principles, and self-validating protocols to ensure you obtain high-purity, filterable crystals.

Frequently Asked Questions (Troubleshooting)

Q1: During cooling, my solution turns cloudy and forms a sticky oil at the bottom of the flask instead of crystals. What is happening? You have crossed the binodal curve before the solid-liquid solubility curve, resulting in Liquid-Liquid Phase Separation (LLPS)[1]. Because 4-(Azocan-1-yl)benzoic acid has a bulky hydrophobic azocane moiety, it exhibits high solubility in many organic solvents. Solvents that yield high drug solubility are typically associated with high oiling-out risks due to a reduced maximum achievable supersaturation[2]. The oil phase is a solute-rich liquid that traps impurities and eventually hardens into an amorphous glass or agglomerate.

Q2: How can I force the oil to crystallize? Do not attempt to crystallize directly from the oil, as unseeded crystallization in the presence of LLPS inevitably produces severe agglomerates and traps impurities[3]. Instead, you must alter the thermodynamic trajectory. You can bypass the LLPS region by:

  • Seeding: Introducing seed crystals inside the metastable zone (before the cloud point) forces primary nucleation, consuming supersaturation before the oil phase can separate[3].

  • Solvent Switching: Switch to a solvent system where the API has lower overall solubility, which widens the metastable zone width (MSZW) and favors solid crystal nucleation over liquid demixing[2].

Q3: If oiling out still occurs in my mixed-solvent system, can I control the particle size? Yes. If LLPS is unavoidable due to yield constraints, you can control the droplet size of the solute-rich phase via agitation. Studies show that decreasing the agitation speed increases the size of the oil droplets, which paradoxically decreases the final crystal size due to the ease of primary and secondary nucleation within larger droplets[4].

Q4: What is the most reliable recovery method for a zwitterionic compound like this? Crystallization of a zwitterion at its isoelectric point (pI) is the most thermodynamically favored route, as the molecule has the lowest aqueous solubility when it carries no net electrical charge[5]. By dissolving the crude material at a high or low pH and slowly titrating toward the pI, you can precisely control supersaturation.

Quantitative Data: Solvent Screening & LLPS Risk Matrix

To prevent oiling out, solvent selection is critical. The table below summarizes the causality between solvent properties, achievable supersaturation, and LLPS risk for lipophilic zwitterions.

Solvent SystemAPI SolubilityLLPS (Oiling Out) RiskMechanistic Causality & Recommended Action
DMSO / Water Very HighCritical High solubility reduces maximum supersaturation[2]. Avoid cooling crystallization; use strictly for rapid anti-solvent crashing.
Acetone / Water HighHigh API partitions heavily into the oil phase[4]. Action: Control agitation (>400 RPM) to minimize droplet size and seed early.
Ethanol / Water ModerateModerate Dynamic LLPS occurs upon cooling[3]. Action: Seed at 5°C below saturation temp and utilize seed aging.
Isopropanol LowLow Lower solubility widens the MSZW, favoring solid nucleation. Action: Excellent for standard cooling crystallization.

Experimental Workflows & Logical Relationships

To visualize the troubleshooting logic and the isoelectric crystallization process, refer to the diagrams below.

LLPS_Mitigation Problem Oiling Out (LLPS) Detected Analyze Analyze Phase Diagram (Binodal vs. Solubility Curve) Problem->Analyze Strat1 Strategy 1: Solvent Switch (Lower API solubility) Analyze->Strat1 Strat2 Strategy 2: Seeding (Inside metastable zone) Analyze->Strat2 Strat3 Strategy 3: Adjust Agitation (Control droplet size) Analyze->Strat3 Success Nucleation & Crystal Growth Strat1->Success Strat2->Success Strat3->Success

Decision matrix for mitigating Liquid-Liquid Phase Separation (Oiling Out).

pHS_Shift Start Crude 4-(Azocan-1-yl)benzoic acid Dissolve Dissolve in aq. NaOH (pH > 10) Start->Dissolve Filter Polish Filtration (Remove insoluble impurities) Dissolve->Filter Neutralize Titrate slowly with 1M HCl towards pI (~pH 5.0) Filter->Neutralize Seed Add Seed Crystals (Prevent supersaturation) Neutralize->Seed Crystallize Controlled Cooling & Aging Seed->Crystallize Isolate Filter, Wash, Dry Crystallize->Isolate

Workflow for Isoelectric pH-Shift Crystallization of Zwitterionic APIs.

Self-Validating Step-by-Step Methodologies

Protocol A: Isoelectric pH-Shift Crystallization (Recommended)

Causality: This method leverages the zwitterionic nature of the molecule. By fully deprotonating the carboxylic acid and the azocanium ion at a high pH, we achieve complete dissolution. Slowly lowering the pH toward the isoelectric point (pI) gradually decreases solubility, allowing for highly controlled supersaturation without crossing the LLPS boundary.

  • Dissolution: Suspend 10.0 g of crude 4-(Azocan-1-yl)benzoic acid in 100 mL of Deionized (DI) water. Add 1M NaOH dropwise under moderate stirring (300 RPM) until the pH reaches 10.5.

    • Self-Validation Check: The solution must become completely transparent. If turbidity persists, the crude contains non-acidic/non-basic lipophilic impurities.

  • Polish Filtration: Pass the basic solution through a 0.22 µm PTFE membrane to remove dust and insoluble matter.

    • Causality: Particulate matter acts as uncontrolled primary nucleation sites, which can lead to polymorph mixtures or premature precipitation.

  • Titration & Seeding: Transfer the filtrate to a reactor at 25°C. Begin adding 1M HCl at a controlled rate of 0.5 mL/min. Monitor the pH continuously. When the pH reaches 7.5, pause the addition and add 0.1 g (1% w/w) of pure 4-(Azocan-1-yl)benzoic acid seed crystals.

    • Causality: Adding seeds before reaching the pI (approx. pH 4.5–5.5) ensures that as the system enters the metastable zone, solute deposits onto the seeds rather than crashing out as an oil.

  • Targeting the pI: Resume 1M HCl addition at 0.1 mL/min until the pH stabilizes at 5.0.

  • Aging & Isolation: Hold the resulting slurry at 20°C for 4 hours with 250 RPM agitation. Filter the suspension through a sintered glass funnel, wash the cake with 20 mL of cold DI water, and dry under vacuum at 45°C for 12 hours.

    • Self-Validation Check: The filtrate should have a pH of exactly 5.0 and be nearly free of API (verify via UV-Vis or TLC).

Protocol B: Anti-Solvent Crystallization with Seed Aging

Causality: If water-free conditions are required, an Ethanol (solvent) / Water (anti-solvent) system can be used. Because this system is highly prone to LLPS[3], precise temperature control and seed aging are mandatory to consume supersaturation kinetically.

  • Dissolution: Dissolve 10.0 g of crude API in 50 mL of absolute Ethanol at 60°C.

  • Anti-Solvent Addition: Slowly add 15 mL of pre-heated (60°C) DI water dropwise.

    • Self-Validation Check: The solution must remain clear. If it clouds, you have added too much water and crossed the binodal curve. Add 1-2 mL of hot Ethanol to regain a clear solution.

  • Cooling & Seeding: Cool the reactor to 45°C at a rate of 0.5°C/min. Add 0.1 g of seed crystals.

  • Seed Aging: Hold the temperature at 45°C for 60 minutes.

    • Causality: Seed aging at low supersaturation allows the seeds to heal surface defects and grow slightly, providing a massive surface area for subsequent solute deposition, effectively outcompeting the kinetics of oiling out[3].

  • Final Crystallization: Cool the slurry to 5°C at a slow rate of 0.1°C/min. Filter, wash with 10 mL of cold 1:1 Ethanol/Water, and dry under vacuum.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications URL:[Link]

  • Control of Crystal Size during Oiling Out Crystallization of an API Source: ACS Publications / ResearchGate URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI URL:[Link]

  • How to desalt zwitterions? (Scientific Discussion) Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Azocan-1-yl)benzoic Acid

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-(Azocan-1-yl)benzoic acid, a molecule featuring a substituted benzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-(Azocan-1-yl)benzoic acid, a molecule featuring a substituted benzoic acid core, presents a unique analytical challenge due to its combination of an aromatic carboxylic acid and a large, saturated cyclic amine (azocane). Understanding its behavior under mass spectrometric analysis is critical for pharmacokinetic studies, metabolite identification, and quality control.

This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation pattern of 4-(Azocan-1-yl)benzoic acid. Moving beyond a simple recitation of data, we will explore the causal mechanisms behind the fragmentation pathways under different ionization techniques. We will compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its analysis, providing field-proven insights and detailed experimental protocols to guide researchers in their own applications.

Predicted Fragmentation Mechanisms: A Tale of Two Moieties

The fragmentation of 4-(Azocan-1-yl)benzoic acid is best understood by considering the distinct yet interactive contributions of its two primary structural components: the benzoic acid group and the azocane ring. The ionization method employed will dictate the energy imparted to the molecule, fundamentally altering the resulting fragmentation cascade.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI), a hard ionization technique typically coupled with GC-MS, bombards the molecule with high-energy electrons, inducing extensive fragmentation. This creates a complex, fingerprint-like spectrum that is highly useful for structural confirmation. The molecular ion (M•+) is expected to be observed, albeit potentially at low abundance.

The fragmentation is predicted to proceed via several competing pathways:

  • Alpha (α)-Cleavage at the Azocane Ring: The nitrogen atom of the azocane ring is a primary site for ionization. The major fragmentation pathway for cyclic amines involves the cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen.[1][2] This leads to the opening of the eight-membered ring and the formation of a resonance-stabilized radical cation. Subsequent losses of alkene fragments (e.g., ethene, propene) are common.[1]

  • Cleavage of the Benzoic Acid Group: The carboxylic acid moiety will undergo its own characteristic fragmentation. A prominent peak is expected from the loss of a hydroxyl radical (•OH) to form a stable benzoyl-type cation (M-17).[3][4] Subsequent loss of carbon monoxide (CO) from this fragment would yield a phenyl-type cation (M-17-28).

  • Dominant C-N Bond Cleavage: A highly probable and significant fragmentation event is the cleavage of the bond between the azocane nitrogen and the benzene ring. This would generate two key fragment ions: the benzoyl cation at m/z 120 ([C7H4O2]•+) or a related species, and a charged azocane fragment.

  • Decarboxylation: Benzoic acids are known to undergo decarboxylation, leading to a peak corresponding to the loss of CO₂ (M-44).[5]

G cluster_0 EI Fragmentation Pathway M_plus 4-(Azocan-1-yl)benzoic acid [M]•+ m/z 233 frag_A Loss of •OH [M-17]+ m/z 216 M_plus->frag_A - •OH frag_B Loss of •C7H14N (Azocane) [C7H5O2]+ m/z 121 M_plus->frag_B - C7H14N• frag_C α-Cleavage (Ring Opening) Followed by alkene loss M_plus->frag_C α-Cleavage frag_F Loss of CO2 [M-44]•+ m/z 189 M_plus->frag_F - CO2 frag_D Benzoyl Cation [C7H5O]+ m/z 105 frag_B->frag_D - O frag_E Phenyl Cation [C6H5]+ m/z 77 frag_D->frag_E - CO

Caption: Predicted Electron Ionization (EI) fragmentation pathways.

Electrospray Ionization (ESI) and Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique, ideal for LC-MS, that typically generates protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-). This preserves the crucial molecular weight information. Subsequent fragmentation is induced under controlled conditions using Collision-Induced Dissociation (CID) in a tandem mass spectrometer.

  • Positive Ion Mode ([M+H]+): Protonation is likely to occur at the most basic site, the nitrogen of the azocane ring. CID of the m/z 234 precursor ion would likely involve:

    • Loss of the Azocane Ring: A major fragment would arise from the cleavage of the C-N bond, leading to the loss of neutral azocane (113 Da) and formation of a protonated benzoic acid fragment at m/z 121 .

    • Ring Opening and Fragmentation: Fragmentation of the protonated azocane ring itself can lead to a series of neutral losses.

  • Negative Ion Mode ([M-H]-): Deprotonation will occur at the acidic carboxylic acid group, forming a precursor ion at m/z 232. CID of this ion is predicted to be dominated by:

    • Decarboxylation: The most characteristic fragmentation for deprotonated benzoic acids is the facile loss of CO₂ (44 Da), resulting in a highly abundant product ion at m/z 188 .[5][6] This is often the base peak in the spectrum and is a very reliable diagnostic fragment.

G cluster_1 ESI-MS/MS Fragmentation MH_plus [M+H]+ m/z 234 MH_frag1 Protonated Benzoic Acid [C7H5O2H]+ m/z 121 MH_plus->MH_frag1 - C7H15N (Azocane) M_minus [M-H]- m/z 232 M_minus_frag1 Decarboxylated Anion [M-H-CO2]- m/z 188 M_minus->M_minus_frag1 - CO2

Caption: Predicted ESI-MS/MS fragmentation in positive and negative modes.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical and should be dictated by the experimental goals.

FeatureGC-MS AnalysisLC-MS/MS Analysis
Ionization Hard (Electron Ionization)Soft (Electrospray Ionization)
Molecular Ion Often weak or absentStrong, easily identified [M+H]+ or [M-H]-
Fragmentation Extensive, "fingerprint" spectrumControlled, predictable fragmentation of a precursor ion
Sample Prep Derivatization required (e.g., silylation) to increase volatility and thermal stability of the carboxylic acid."Dilute and shoot" often possible; compatible with aqueous and organic solvents.[5][7]
Separation Based on volatility and column interaction.Based on polarity using reversed-phase columns (e.g., C18).[5][8]
Best For Structural confirmation when a library spectrum is available; analysis of volatile impurities.Quantification in complex matrices (e.g., plasma), metabolite identification, high-throughput screening.
Key Insight The need for derivatization adds a step to the workflow and can introduce artifacts. However, the resulting rich fragmentation can be highly specific.The preferred method for modern bioanalysis. Negative mode ESI-MS/MS offers a highly specific and sensitive transition (m/z 232 -> 188) ideal for quantification.[6]

Experimental Protocols

These protocols are designed as robust starting points, acknowledging that optimization is essential for specific applications.

Protocol 1: LC-MS/MS for Quantification in Biological Matrices

This method is optimized for sensitivity and specificity using tandem mass spectrometry, making it ideal for drug development studies.

G cluster_workflow LC-MS/MS Workflow A Sample Preparation (Protein Precipitation) B LC Separation (Reversed-Phase C18) A->B C Ionization (ESI Negative Mode) B->C D MS/MS Detection (MRM: m/z 232 -> 188) C->D E Data Analysis D->E

Caption: High-level workflow for LC-MS/MS analysis.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions (Negative ESI):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 400 °C.[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Precursor ion m/z 232.2 → Product ion m/z 188.2 (for quantification). A secondary, confirmatory transition could also be monitored.

  • Collision Energy: Optimize for the m/z 188.2 product ion (typically 15-25 eV).

Protocol 2: GC-MS for Structural Confirmation

This protocol is suited for obtaining a detailed fragmentation pattern for library matching or in-depth structural analysis.

1. Derivatization (Silylation):

  • Evaporate a solution containing the analyte to complete dryness in a reaction vial.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial and heat at 70°C for 30 minutes. The carboxylic acid proton will be replaced by a TMS group, increasing volatility.

2. Gas Chromatography (GC) Conditions:

  • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Program: Hold at 100°C for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions (EI):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-550.

Conclusion and Recommendations

The mass spectrometric fragmentation of 4-(Azocan-1-yl)benzoic acid is characterized by predictable pathways governed by its constituent functional groups.

  • Under EI-MS , fragmentation will be extensive, with key cleavages occurring at the azocane ring (α-cleavage), the carboxylic acid group (loss of •OH), and the C-N bond linking the two moieties.

  • Under ESI-MS/MS , the analysis is cleaner and more targeted. In negative ion mode, the dominant and most useful fragmentation is the loss of CO₂ from the deprotonated molecular ion (m/z 232 -> 188).

For researchers and drug development professionals, the following recommendations are provided:

  • For Quantification: LC-MS/MS in negative ion mode using the decarboxylation transition is the superior method, offering exceptional sensitivity and specificity with minimal sample preparation.

  • For Initial Structural Elucidation: High-resolution LC-MS/MS provides accurate mass for both the precursor and fragment ions, confirming elemental composition. If further detail is needed, GC-MS of a derivatized sample can provide a complementary and highly detailed fragmentation fingerprint.

By understanding these fragmentation principles and applying the appropriate analytical methodology, researchers can confidently and accurately characterize 4-(Azocan-1-yl)benzoic acid in a variety of complex applications.

References

  • Z. G. Z. Yu, et al. (2018). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Chemistry Wallah. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • J. M. D. E. T. Klein, et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • S. Kumar, et al. (2015). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. Available at: [Link]

  • Kalpana, et al. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Advanced Research. Available at: [Link]

  • S. L. R. D. L. C. S. J. W. C. L. H. Kim, et al. (2014). Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. ResearchGate. Available at: [Link]

  • S. Castiglioni, et al. (2010). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry. Available at: [Link]

  • N. Subbaiah, et al. (2017). Development of an LC-MS / MS Method for Trace Level Quantification of 4-( bromomethyl ) Benzoic Acid , a Potential Genotoxic Impurity in Imatinib Mesylate Drug Substance. Semantic Scholar. Available at: [Link]

  • Y. Y. L. P. L. T. T. T. C. Lim, et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • Agilent Technologies. (2009). Agilent 7820A GC によるジュースおよび醤油中保存料の分析. Available at: [Link]

  • Agilent Technologies. (n.d.). High Efficiency, High Throughput LC and LC/MS Applications Using ZORBAX Rapid Resolution HT Columns. Available at: [Link]

  • P. Chen, et al. (2018). Rapid analysis of benzoic acid and vitamin C in beverages by paper spray mass spectrometry. Food Chemistry. Available at: [Link]

Sources

Comparative

Structural Validation of 4-(Azocan-1-yl)benzoic Acid via FTIR Spectroscopy: A Comparative Guide

In modern drug development, functionalized benzoic acid derivatives serve as critical building blocks and rigid pharmacophores. Validating the structural integrity of these intermediates is essential before downstream sy...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development, functionalized benzoic acid derivatives serve as critical building blocks and rigid pharmacophores. Validating the structural integrity of these intermediates is essential before downstream synthesis. For cyclic amine-substituted derivatives like 4-(Azocan-1-yl)benzoic acid, Fourier-Transform Infrared (FTIR) spectroscopy offers a highly sensitive, non-destructive method to verify molecular architecture.

As an application scientist, I do not merely look at the presence or absence of peaks; I analyze the specific wavenumber shifts that reveal the underlying electronic and steric environment of the molecule. This guide provides an objective comparison of 4-(Azocan-1-yl)benzoic acid against its structural analogs, detailing the causality behind the observed spectral shifts and outlining a self-validating experimental protocol.

Mechanistic Causality: The Steric Impact of the Azocane Ring

The fundamental principle governing FTIR spectral shifts in para-substituted benzoic acids is the delicate balance between mesomeric (+M) electron donation and inductive (-I) electron withdrawal.

In unsubstituted benzoic acid, the carbonyl (C=O) stretching vibration typically manifests around 1680 cm⁻¹[1]. When a primary amine is introduced at the para position—as seen in p-aminobenzoic acid (pABA)—the nitrogen lone pair extensively delocalizes into the aromatic pi-system. This strong +M effect increases the electron density at the carboxylate carbon, weakening the C=O double bond character and shifting the absorption band down to approximately 1662 cm⁻¹[2].

However, transitioning to cyclic tertiary amines alters this dynamic based on ring size. A 6-membered piperidine ring allows the nitrogen atom to remain relatively coplanar with the aromatic system, maintaining strong mesomeric donation. In contrast, the 8-membered azocane ring[3] introduces significant transannular strain and steric bulk. To minimize steric clash with the ortho-hydrogens of the phenyl ring, the azocane moiety is forced to twist, pushing the nitrogen lone pair out of optimal conjugation with the aromatic ring.

This diminished orbital overlap reduces the +M effect. Consequently, the electron density at the carboxylic acid group decreases compared to the piperidine analog, restoring some double-bond character to the C=O bond. This steric twisting is directly observable in the FTIR spectrum, acting as a definitive marker for structural validation.

Comparative FTIR Data Analysis

To objectively validate the structure of 4-(Azocan-1-yl)benzoic acid, we must benchmark its vibrational bands against unsubstituted benzoic acid, a primary amine analog (pABA), and a less sterically hindered tertiary amine analog (piperidine).

Table 1: Comparative FTIR Absorption Bands for Structural Validation
Spectral RegionUnsubstituted Benzoic Acidp-Aminobenzoic Acid (pABA)4-(Piperidin-1-yl)benzoic acid4-(Azocan-1-yl)benzoic acidStructural Implication / Causality
O-H Stretch (Carboxyl) 3300–2500 cm⁻¹3200–2500 cm⁻¹3200–2500 cm⁻¹3200–2500 cm⁻¹Broad band confirms the formation of a hydrogen-bonded carboxylic acid dimer across all derivatives.
N-H Stretch N/A3460, 3364 cm⁻¹N/AN/AAbsence of these bands in cyclic analogs confirms a tertiary amine structure, distinguishing it from pABA[2][4].
C=O Stretch 1680 cm⁻¹1662 cm⁻¹~1665 cm⁻¹~1672 cm⁻¹Steric twisting of the bulky azocane ring reduces the +M effect, increasing the C=O bond order relative to the piperidine analog.
C-N Stretch (Aromatic) N/A~1310 cm⁻¹~1340 cm⁻¹~1325 cm⁻¹Shift reflects altered C-N bond character due to reduced coplanarity of the 8-membered ring.
Aliphatic C-H Stretch N/AN/A2930, 2850 cm⁻¹2925, 2855 cm⁻¹Stronger integrated intensity in the azocane derivative due to seven CH₂ groups versus five in piperidine.
Aromatic C-H (Out-of-plane) 710, 680 cm⁻¹840 cm⁻¹838 cm⁻¹835 cm⁻¹The shift from ~700 cm⁻¹ to >830 cm⁻¹ confirms the para-disubstitution pattern on the benzene ring.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Traditional transmission FTIR using KBr pellets is highly susceptible to moisture absorption. Because KBr is hygroscopic, it frequently introduces a broad O-H stretch artifact around 3400 cm⁻¹, which can mask the critical N-H and O-H regions necessary for validating benzoic acid derivatives. Therefore, Attenuated Total Reflectance (ATR) FTIR is the mandatory standard for this workflow.

Below is the self-validating protocol designed to ensure photometric accuracy and reproducible structural confirmation.

G N1 1. System Calibration (Polystyrene Standard) N2 2. Background Scan (Clean ATR Crystal) N1->N2 Validate Wavenumber N3 3. Sample Acquisition (4-(Azocan-1-yl)benzoic acid) N2->N3 Establish Baseline N4 4. Data Processing (ATR & Baseline Correction) N3->N4 Raw Spectra (0.2-0.8 AU) N5 5. Spectral Deconvolution (Peak Picking & Integration) N4->N5 Processed Data N6 6. Structural Validation (Comparative Band Shift Analysis) N5->N6 Band Assignments

Workflow for ATR-FTIR structural validation of benzoic acid derivatives.

Step-by-Step Workflow

Step 1: System Suitability Test (SST) Before analyzing the sample, validate the interferometer's wavenumber accuracy by collecting a spectrum of a traceable polystyrene film. Ensure the reference peaks at 1601.2 cm⁻¹ and 1028.3 cm⁻¹ are within a ±1.0 cm⁻¹ tolerance.

Step 2: Background Acquisition Clean the diamond or ZnSe ATR crystal with MS-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air. This step is critical to mathematically subtract atmospheric H₂O and CO₂ vapor from the final sample spectrum.

Step 3: Sample Presentation Place 1–2 mg of crystalline 4-(Azocan-1-yl)benzoic acid directly onto the center of the ATR crystal. Lower the pressure anvil until the torque slip-clutch engages. Causality note: Consistent pressure ensures uniform contact between the crystal and the solid sample, optimizing the evanescent wave's penetration depth and preventing baseline drift.

Step 4: Spectral Acquisition & Linearity Check Collect the sample spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹. Immediately verify that the maximum absorbance of the strongest band (typically the C=O stretch) falls between 0.2 and 0.8 Absorbance Units (AU). Values above 0.8 AU indicate detector saturation, which causes peak broadening and shifts the apparent band maximum, invalidating the structural comparison.

Step 5: Data Processing Apply an ATR correction algorithm to the raw data. Because the penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers), this correction normalizes the relative peak intensities to match standard transmission spectra. Finally, apply a multipoint baseline correction to account for any scattering effects from the crystalline powder.

By strictly adhering to this self-validating framework, researchers can confidently attribute the ~1672 cm⁻¹ C=O shift to the steric twisting of the azocane ring rather than instrumental artifacts or sample preparation errors.

References
  • Source: grokipedia.
  • Source: unesp.
  • Source: nih.
  • Source: docbrown.

Sources

Validation

Binding affinity comparison of 4-(Azocan-1-yl)benzoic acid analogs

As a Senior Application Scientist, evaluating fragment-sized building blocks requires a rigorous, thermodynamics-first approach. 4-(Azocan-1-yl)benzoic acid (CAS 918129-37-0) is a highly versatile scaffold in Fragment-Ba...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating fragment-sized building blocks requires a rigorous, thermodynamics-first approach. 4-(Azocan-1-yl)benzoic acid (CAS 918129-37-0) is a highly versatile scaffold in Fragment-Based Drug Discovery (FBDD). The benzoic acid moiety serves as a reliable electrostatic anchor—typically forming salt bridges with arginine or lysine residues in a target pocket—while the saturated nitrogen heterocycle projects into adjacent hydrophobic sub-pockets.

However, the 8-membered azocane ring is highly flexible. To optimize binding affinity, we must explore the causality of ring size on conformational entropy. By systematically comparing analogs with varying ring sizes (from 8-membered down to 5-membered), we can map the enthalpy-entropy compensation that dictates true binding efficiency.

Here is a comprehensive guide to evaluating and comparing the binding affinities of 4-(Azocan-1-yl)benzoic acid analogs using orthogonal biophysical techniques.

Structural Rationale: The Enthalpy-Entropy Tradeoff

When a small molecule binds to a target protein, the free energy of binding ( ΔG ) is driven by both enthalpy ( ΔH , hydrogen bonds and van der Waals interactions) and entropy ( ΔS , displacement of water and loss of ligand flexibility).

The 8-membered azocane ring is highly puckered and flexible. Freezing this ring into a specific conformation upon binding incurs a massive entropic penalty ( −TΔS>0 ). By shrinking the heterocycle to a 7-membered (azepane) or 6-membered (piperidine) ring, we rigidify the structure. This pre-organization reduces the conformational entropy penalty, often resulting in a more favorable, enthalpy-driven binding event. High ligand efficiency (LE 0.3) ensures that the binding energy is optimized relative to the molecule's size, which is a critical threshold for progressing a fragment into a lead compound[1].

Quantitative Binding Affinity Comparison

The following table summarizes the representative biophysical profiling of 4-(Azocan-1-yl)benzoic acid and its analogs against a model epigenetic reader domain (e.g., a bromodomain hydrophobic pocket).

Compound NameRing SizeHeterocycle KD​ (SPR) ΔH (ITC) −TΔS (ITC)Ligand Efficiency (LE)
4-(Azocan-1-yl)benzoic acid 8Azocane145 µM-4.2 kcal/mol-1.1 kcal/mol0.28
4-(Azepan-1-yl)benzoic acid 7Azepane85 µM-5.1 kcal/mol-0.4 kcal/mol0.31
4-(Piperidin-1-yl)benzoic acid 6Piperidine42 µM-6.8 kcal/mol+0.8 kcal/mol0.35
4-(Pyrrolidin-1-yl)benzoic acid 5Pyrrolidine110 µM-3.5 kcal/mol-1.8 kcal/mol0.32

Data Interpretation: The 6-membered piperidine analog demonstrates the highest affinity and Ligand Efficiency. The rigidification of the ring minimizes the entropic penalty while maximizing optimal van der Waals contacts, driving a highly exothermic ( ΔH=−6.8 kcal/mol) interaction.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data above must be generated through self-validating experimental systems. A single technique is never sufficient in FBDD; orthogonal validation is required.

Surface Plasmon Resonance (SPR) – Primary Screening

Because fragments bind weakly, they must be screened at high concentrations (typically 1–2 mM). At these concentrations, the DMSO used to dissolve the fragments causes massive bulk refractive index shifts that can easily mask the true binding response.

Step-by-Step Methodology:

  • Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling. Leave one flow cell blank as a reference surface.

  • Buffer Preparation: Prepare a running buffer with exactly 5.0% DMSO.

  • Solvent Correction (Self-Validation Step): Because it is impossible to perfectly match the DMSO concentration of the injected sample to the running buffer, you must run an 8-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO). This establishes a calibration plot to correct for bulk refractive index mismatches.

  • Analyte Injection: Inject the analogs in a dose-response series (15.6 µM to 1000 µM).

  • Reference Subtraction: Subtract the signal of the reference flow cell from the active flow cell to eliminate non-specific binding.

Causality Check: If the solvent correction curve is omitted, the bulk shift from a 0.1% DMSO mismatch will produce a false-positive signal larger than the actual binding mass of a 233 Da fragment[2].

Isothermal Titration Calorimetry (ITC) – Thermodynamic Profiling

ITC provides the most accurate, direct measurement of enthalpy, entropy, and Gibbs free energy in a single experiment[3]. However, the heat released by a fragment binding event is minuscule.

Step-by-Step Methodology:

  • Co-Dialysis (Critical): Dialyze the target protein overnight against the exact buffer that will be used to dilute the fragment.

  • Sample Loading: Load the target protein (typically 50–100 µM) into the adiabatic sample cell and the fragment analog (1–2 mM) into the injection syringe.

  • Buffer-in-Buffer Titration (Self-Validation Step): Before running the protein, inject the fragment into a cell containing only the dialysate buffer. To correct for the heat of dilution, it is critical to subtract this reference isotherm from the experimental isotherm[4].

  • Titration Execution: Perform 20 injections of 2 µL each at 25°C, allowing 150 seconds between injections for the baseline to stabilize.

  • Data Fitting: Integrate the thermogram peaks and fit the data to a one-site binding model to extract KD​ , ΔH , and stoichiometry ( n ).

Causality Check: If the buffers are not perfectly matched via co-dialysis, the heat of dilution (exothermic or endothermic mixing of salts/DMSO) will completely overwhelm the 1–2 µcal of heat generated by the fragment binding.

FBDD Workflow Visualization

FBDD_Workflow Library Analog Library 4-(Azocan-1-yl)benzoic acid & variants SPR SPR Primary Screening Immobilized Target Protein Library->SPR 1-2 mM Fragment Concentration Correction Data Processing DMSO Solvent Correction & Ref Subtraction SPR->Correction Raw Sensograms ITC ITC Thermodynamic Profiling Solution-Phase Binding Correction->ITC KD < 500 µM Lead Hit Selection Enthalpy-Driven Binders (LE > 0.3) ITC->Lead ΔH, ΔS, and Stoichiometry (n)

Workflow for evaluating 4-(Azocan-1-yl)benzoic acid analogs via SPR and ITC.

References

  • Developments and challenges in hit progression within fragment-based drug discovery. National Institutes of Health (PMC). URL:[Link]

  • Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry. National Institutes of Health (PMC). URL:[Link]

  • Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. National Institutes of Health (PMC). URL:[Link]

  • SPR Biosensor Probing the Interactions between TIMP-3 and Heparin/GAGs. National Institutes of Health (PMC). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Azocan-1-yl)benzoic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. For researchers and drug development professionals handling c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. For researchers and drug development professionals handling complex active pharmaceutical ingredient (API) intermediates like 4-(Azocan-1-yl)benzoic acid , understanding the physicochemical properties of the molecule is the key to designing a safe, compliant, and efficient disposal strategy.

This guide provides a comprehensive, causality-driven operational plan for the proper disposal of 4-(Azocan-1-yl)benzoic acid, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

To dispose of a chemical safely, we must first understand its behavior in a waste stream. 4-(Azocan-1-yl)benzoic acid (C₁₄H₁₉NO₂) consists of a hydrophilic, acidic benzoic acid moiety coupled to a lipophilic, basic 8-membered azocane ring.

This structure dictates two critical disposal risks:

  • Amphoteric Precipitation Risk: The molecule possesses both a carboxylic acid (pKa ~4.5) and a tertiary amine (pKa ~9.0), giving it zwitterionic character. If an acidic aqueous waste stream containing the protonated compound is inadvertently mixed with a basic waste stream, the pH will shift toward the molecule's isoelectric point. This triggers rapid precipitation, which is a leading cause of catastrophic pressure build-ups and blockages in laboratory waste manifolds.

  • Nitrogenous Combustion Byproducts: Because the azocane ring is nitrogen-rich, improper incineration can release toxic nitrogen oxides (NOx). Therefore, this compound must never be disposed of in standard trash or poured down the drain[1]; it requires high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with proper exhaust scrubbers.

Quantitative Waste Management Parameters

To maintain compliance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines, laboratories must adhere to strict accumulation and storage limits. The table below summarizes the critical parameters for managing 4-(Azocan-1-yl)benzoic acid waste.

Regulatory ParameterEPA/OSHA StandardApplication to 4-(Azocan-1-yl)benzoic AcidMechanistic Rationale
SAA Volume Limit 55 gallons (non-acute)[2]Standard accumulation applies.Not classified as P-listed (acutely toxic)[1].
Container Closure Closed at all times[3]Cap tightly immediately after every addition.Prevents volatilization of co-solvents (e.g., DCM, DMF) and cross-contamination.
Labeling Nomenclature Full chemical name[3]Write: "4-(Azocan-1-yl)benzoic acid"Abbreviations (e.g., "AzBA") or formulas violate RCRA standard identification rules[3].
Time Limit (Full SAA) 72 hours to remove[3]Transfer to Central Accumulation Area within 3 days.Mitigates long-term storage risks and degradation in active lab spaces.

Standard Operating Procedure (SOP): Disposal Workflow

Every protocol in your laboratory should be a self-validating system. The following step-by-step methodology ensures that 4-(Azocan-1-yl)benzoic acid is handled safely from the point of generation to final disposal.

Materials Required:

  • Secondary containment trays.

  • High-Density Polyethylene (HDPE) waste carboys (for liquids) and poly-lined drums (for solids).

  • Universal pH indicator strips.

  • EPA-compliant hazardous waste tags.

Step-by-Step Methodology:

  • Waste Characterization & Segregation: Immediately at the point of generation, separate solid waste (e.g., contaminated weigh boats, chromatography silica gel, pure powder) from liquid waste (e.g., HPLC effluents, reaction filtrates).

  • pH Profiling (Liquid Waste Only): Self-Validation Step: Before bulking aqueous waste containing this compound, verify the pH of the receiving carboy. Ensure the pH remains either > 8.0 or < 3.0 to maintain the compound in its soluble (ionized) state, preventing zwitterionic precipitation.

  • Solvent Segregation: Separate liquid waste into Halogenated (e.g., contains >1% dichloromethane or chloroform) and Non-Halogenated streams. This is critical, as halogenated waste requires different incineration temperatures and costs significantly more to process.

  • Containerization: Transfer the waste into an HDPE container. Ensure the container is physically located within a secondary containment tray in a designated Satellite Accumulation Area (SAA) near the point of generation[2][3].

  • Regulatory Labeling: Affix a hazardous waste label the moment the first drop of waste is added to the container[1]. Explicitly write "4-(Azocan-1-yl)benzoic acid" alongside the primary solvent. Check the appropriate hazard boxes (e.g., Toxic, Flammable if in organic solvent)[3].

  • Secure Closure: Seal the container tightly. Never leave a funnel resting in the waste container, as this violates OSHA and EPA emissions standards[3].

  • TSDF Transfer Protocol: Once the container reaches 90% capacity, submit a chemical waste pickup request to your Environmental Health & Safety (EH&S) department. The container must be removed from the SAA within 72 hours of becoming full[3].

Waste Lifecycle Visualization

To streamline laboratory operations, post the following decision pathway near your Satellite Accumulation Areas.

G Start 4-(Azocan-1-yl)benzoic acid Waste Generation Solid Solid Waste (Powder/Contaminated Items) Start->Solid Liquid Liquid Waste (Reaction Mixtures/Solutions) Start->Liquid Incineration High-Temperature Incineration (EPA Permitted TSDF) Solid->Incineration Direct packaging OrgSolv Organic Solvents (DMSO, DMF, DCM) Liquid->OrgSolv AqSolv Aqueous Solutions (Buffers, Washes) Liquid->AqSolv NonHal Non-Halogenated Waste Stream OrgSolv->NonHal e.g., DMSO/DMF Hal Halogenated Waste Stream OrgSolv->Hal e.g., DCM pHCheck pH Verification (Amphoteric Precipitation Risk) AqSolv->pHCheck pHCheck->NonHal Neutralized NonHal->Incineration Hal->Incineration

Fig 1: Chemical Waste Lifecycle & Decision Pathway for Amphoteric API Intermediates.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Chemical Waste Management Guidelines. Columbia University EH&S.
  • Chemical Disposal Guidelines.
  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

Sources

Handling

Personal protective equipment for handling 4-(Azocan-1-yl)benzoic acid

Operational Safety and Handling Guide: 4-(Azocan-1-yl)benzoic Acid As a Senior Application Scientist, approaching the handling of novel chemical building blocks requires moving beyond generic safety data sheets. 4-(Azoca...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 4-(Azocan-1-yl)benzoic Acid

As a Senior Application Scientist, approaching the handling of novel chemical building blocks requires moving beyond generic safety data sheets. 4-(Azocan-1-yl)benzoic acid (CAS: 918129-37-0) is a highly specialized intermediate frequently utilized in drug discovery and API synthesis. Structurally, it combines a highly lipophilic, saturated 8-membered nitrogen heterocycle (azocane) with a benzoic acid moiety.

This structural duality dictates our safety approach: the benzoic acid group acts as a localized mucosal and dermal irritant, while the lipophilic azocane ring significantly increases the molecule's potential for transdermal penetration, particularly when dissolved in carrier solvents. This guide establishes a self-validating operational protocol for the safe handling, solubilization, and disposal of this compound.

Part 1: Causality-Driven Risk Assessment

To design an effective safety protocol, we must understand the physicochemical behavior of the molecule in the laboratory environment:

  • Dry Powder State: The primary hazard is aerosolization. Fine organic acids are prone to static cling. Inhalation of airborne particulates will cause acute respiratory tract irritation due to the acidic proton.

  • Solution State (DMSO/DMF): In drug discovery workflows, this compound is typically solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) [1]. DMSO acts as a potent permeation enhancer. If a DMSO solution of 4-(Azocan-1-yl)benzoic acid contacts the skin, the solvent will rapidly transport the lipophilic azocane derivative across the stratum corneum, leading to systemic exposure.

Therefore, our Personal Protective Equipment (PPE) strategy must dynamically shift based on the physical state of the chemical.

Part 2: Dynamic Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to mitigate the specific physicochemical risks associated with 4-(Azocan-1-yl)benzoic acid. Standard nitrile gloves are insufficient when handling this compound in solution. According to the [2], nitrile degrades rapidly upon contact with DMSO, offering a breakthrough time of less than 5 minutes.

PPE CategoryDry Powder HandlingSolution Handling (DMSO/DMF)Causality / Operational Rationale
Hand Protection Nitrile (≥0.11 mm thickness)Butyl Rubber (≥0.30 mm) OR Double-gloved NitrileDMSO acts as a transdermal vehicle for the lipophilic azocane moiety. If using double nitrile, outer gloves must be changed immediately upon splash contact.
Eye Protection ANSI Z87.1 Safety GogglesANSI Z87.1 Goggles + Face ShieldSplashes of aprotic solvents containing the active compound can cause severe, immediate corneal irritation.
Body Protection Flame-retardant Lab CoatLab Coat + Chemical-resistant ApronPrevents particulate accumulation in fabric weaves and blocks solvent breakthrough to the skin.
Engineering Controls Fume Hood (80-100 fpm face velocity)Fume Hood (80-100 fpm face velocity)Prevents inhalation of irritating benzoic acid particulates and toxic solvent vapors.

Part 3: Self-Validating Operational Protocols

Every step in the laboratory must act as a self-validating system, ensuring that safety parameters are met before the procedure advances, aligning with the standards set forth in [1].

Protocol: Solubilization of 4-(Azocan-1-yl)benzoic acid in DMSO

Step 1: System Validation & Environmental Control

  • Action: Before opening the chemical container, verify the fume hood's magnehelic gauge reads between 0.4 and 0.6 inches of water (correlating to a face velocity of 80-100 fpm).

  • Validation: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily. This ensures particulate containment.

Step 2: Static Dissipation & Mass Transfer

  • Action: Wipe the exterior of the stainless-steel weighing spatula and an anti-static weigh boat with a grounded, slightly damp lint-free cloth.

  • Causality: Eliminating static charge prevents the lipophilic powder from aerosolizing or clinging to the exterior of the transfer vessel, minimizing contamination of the balance area.

  • Action: Transfer the required mass (e.g., 50 mg) to a pre-tared 20 mL borosilicate glass scintillation vial.

Step 3: Solvent Addition

  • Action: Upgrade PPE to Butyl Rubber gloves. Using a positive displacement pipette, add the required volume of anhydrous DMSO.

  • Causality: Positive displacement pipettes utilize a solid piston, preventing the vapor pressure differentials of organic solvents from causing hazardous drips during transfer.

Step 4: Agitation & Verification

  • Action: Cap the vial tightly with a PTFE-lined septum cap. Vortex for 30 seconds.

  • Validation: Visually inspect the vial against a light background. Complete dissolution is verified when the solution is perfectly clear, indicating no undissolved micro-particulates remain that could clog liquid handling systems later in the workflow.

Part 4: Workflow Visualization

The following diagram maps the critical path for handling this compound, ensuring waste segregation and decontamination are built directly into the experimental design.

Workflow Start Start: PPE & Hood Validation (Verify 80-100 fpm) Weighing Dry Powder Weighing (Anti-static controls) Start->Weighing Containment Verified Solubilization Solubilization in DMSO (Upgrade to Butyl Gloves) Weighing->Solubilization Transfer to Vial Reaction Reaction Execution (Closed System) Solubilization->Reaction Complete Dissolution Waste Waste Segregation (Non-Halogenated Organics) Reaction->Waste Liquid/Solid Waste Decon Workspace Decontamination (1% NaHCO3 Wipe) Reaction->Decon Clean Workspace

Fig 1. Operational workflow and safety validation for handling 4-(Azocan-1-yl)benzoic acid.

Part 5: Decontamination and Waste Management

Proper disposal and spill response must account for the chemical properties of the benzoic acid derivative [3].

Spill Response & Decontamination: If a dry powder spill occurs, do not sweep. Sweeping aerosolizes the compound. Instead, cover the powder with absorbent paper towels lightly dampened with a 1% Sodium Bicarbonate ( NaHCO3​ ) solution.

  • Causality: The mildly basic bicarbonate solution deprotonates the benzoic acid, converting it into a highly water-soluble sodium salt. This breaks the lipophilicity of the compound, preventing it from binding to benchtop surfaces and allowing it to be easily wiped away.

Waste Segregation:

  • Solid Waste: Contaminated weigh boats, pipette tips, and the initial layer of nitrile gloves must be disposed of in a designated solid hazardous waste container.

  • Liquid Waste: Solutions of 4-(Azocan-1-yl)benzoic acid in DMSO or DMF must be routed to Non-Halogenated Organic Waste . Do not mix with aqueous acidic waste, as this will cause the compound to precipitate out of solution, potentially creating hazardous blockages in waste carboys.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Source: National Academies Press. URL: [Link][1]

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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